1-Chloro-2-fluoro-3-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHXNSORRGCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175287 | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-49-2, 70572-60-0 | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-49-2 | |
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| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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| Record name | 1-chloro-2-fluoro-3-nitrobenzene | |
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| Record name | Chlorofluoronitrobenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
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Foundational & Exploratory
A Guide to the Synthesis of 1-Chloro-2-fluoro-3-nitrobenzene via Nucleophilic Aromatic Substitution
An In-Depth Technical Guide for Chemical Research and Development Professionals
Abstract
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of active molecules.[1][2] 1-Chloro-2-fluoro-3-nitrobenzene is a valuable and highly functionalized intermediate, serving as a versatile building block for more complex chemical entities. This guide provides a comprehensive technical overview of its synthesis from 2,3-dichloronitrobenzene, focusing on the principles of the Halogen Exchange (Halex) reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol derived from established industrial processes, discuss the critical role of reaction parameters, and outline methods for product characterization.
Introduction: The Strategic Importance of Aromatic Fluorination
Fluorinated aromatic compounds are prevalent in a significant percentage of pharmaceuticals and agrochemicals, where the unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—are leveraged to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, this compound (CAS No. 2106-49-2)[3][4], provides three distinct points for subsequent chemical modification: the nitro group, which can be reduced to an amine, and the two different halogen atoms, which can participate in various cross-coupling or further substitution reactions.
The synthesis from 2,3-dichloronitrobenzene is an industrially relevant transformation that exemplifies a powerful class of reactions: Nucleophilic Aromatic Substitution (SNAr). Specifically, this conversion is achieved through a Halex reaction, which involves the displacement of a chloride ion by a fluoride ion.[5][6]
The Reaction Mechanism: A Tale of Regioselectivity
The conversion of 2,3-dichloronitrobenzene to this compound is not a random substitution. It is a highly regioselective process governed by the principles of Nucleophilic Aromatic Substitution (SNAr).
The SNAr Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[7] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9]
-
Addition Step (Rate-Determining): The nucleophile (fluoride ion, F⁻) attacks the electron-deficient carbon atom bearing a leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]
-
Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex.
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[7]
The Decisive Role of the Nitro Group
The regioselectivity of the fluorination is dictated by the position of the powerful electron-withdrawing nitro group. For activation to be effective, the EWG must be positioned ortho or para to the leaving group.[8][10] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the rate-determining step.[8][11]
In the 2,3-dichloronitrobenzene substrate:
-
The chlorine atom at the C2 position is ortho to the nitro group at C1.
-
The chlorine atom at the C3 position is meta to the nitro group at C1.
Attack at the C2 position yields a Meisenheimer complex where the negative charge is effectively stabilized by the ortho-nitro group. Conversely, an attack at the C3 position would place the negative charge at positions where it cannot be delocalized onto the nitro group via resonance. Consequently, nucleophilic attack and substitution occur preferentially at the activated C2 position.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. gchemglobal.com [gchemglobal.com]
- 3. H61989.14 [thermofisher.com]
- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. iscnagpur.ac.in [iscnagpur.ac.in]
An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro substituents, offers a unique combination of reactive sites, making it a valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups—particularly the electron-withdrawing nitro group positioned ortho to the fluorine and meta to the chlorine—governs the molecule's reactivity, especially in nucleophilic aromatic substitution reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications as a synthetic intermediate.
Physicochemical Properties
This compound is typically a yellow to brown liquid or a colorless to yellow crystalline solid with a distinct odor.[1][3] It is stable under normal laboratory conditions. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2106-49-2 | [3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [4] |
| Molecular Weight | 175.54 g/mol | [4] |
| Appearance | Yellow to brown liquid or colorless to yellow crystal | [1][3] |
| Melting Point | 5 °C (41 °F; 278 K) | [5] |
| Boiling Point | 106 °C at 5 Torr | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in water and many organic solvents like ether and dichloromethane. | [1][2] |
Chemical Structure and Spectroscopic Analysis
The chemical structure of this compound dictates its reactivity and is the foundation for interpreting its spectroscopic data.
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Cl; C2 -- F; C3 -- N; C4 -- H4; C5 -- H5; C6 -- H6; N -- O1 [style=double]; N -- O2; }
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring chloro, fluoro, and nitro groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹). Other significant peaks will include C-Cl, C-F, and aromatic C-H stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 175, with a characteristic M+2 isotope peak at m/z 177 due to the presence of the chlorine-37 isotope. Fragmentation patterns are expected to involve the loss of the nitro group (NO₂) and halogen atoms.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ).
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atom at the 2-position is particularly susceptible to nucleophilic attack due to the activating effect of the adjacent nitro group. This makes the compound a valuable substrate for introducing a variety of nucleophiles at this position. Common nucleophiles include amines, alkoxides, and thiolates.
reactant [label="this compound"]; nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Substituted-1-chloro-3-nitrobenzene"]; intermediate [label="Meisenheimer Complex", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reactant -> intermediate [label=" + Nu-H"]; intermediate -> product [label=" - HF"]; nucleophile -> intermediate; }
Figure 2: Generalized pathway for nucleophilic aromatic substitution.
Experimental Protocol: Illustrative Nucleophilic Aromatic Substitution with an Amine
The following is a representative, step-by-step protocol for the reaction of a halogenated nitroaromatic compound with an amine, adapted for this compound. This protocol is intended as a guideline and may require optimization for specific amines and reaction scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add the desired amine (1.1 equivalents) to the solution. Follow this with the addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents), to neutralize the hydrofluoric acid (HF) generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure N-substituted 2-amino-1-chloro-3-nitrobenzene derivative.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a pathway to 2-fluoro-3-chloroaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.[6][7] Common reducing agents for this conversion include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.[8][9]
start [label="this compound"]; process [label="Reduction\n(e.g., Fe/HCl or H₂, Pd/C)"]; product [label="2-Fluoro-3-chloroaniline"];
start -> process; process -> product; }
Figure 3: Workflow for the reduction of the nitro group.
The resulting 2-fluoro-3-chloroaniline is a valuable intermediate that can undergo a wide range of further chemical modifications, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.
Applications in Drug Development and Agrochemical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[2] The presence of both chloro and fluoro substituents is a common feature in many modern pharmaceuticals and agrochemicals, as these halogens can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[10]
While specific examples of blockbuster drugs derived directly from this particular isomer are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. The synthetic pathways described above, namely nucleophilic aromatic substitution and nitro group reduction, are fundamental transformations used in the construction of a wide array of active pharmaceutical ingredients (APIs).[11]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically useful building block characterized by its distinct pattern of halogen and nitro substituents. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution at the fluorine-bearing carbon and the facile reduction of its nitro group. These chemical properties make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research and development. A thorough understanding of its reactivity and proper handling are essential for its effective and safe use in the laboratory.
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- 6. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]
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An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2): Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, outlines a validated synthesis protocol, and explores its chemical reactivity, with a focus on nucleophilic aromatic substitution and nitro group reduction. Furthermore, it discusses the strategic importance of this molecule in drug discovery and development, supported by a thorough review of safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique synthetic utility of this versatile building block.
Introduction
This compound is a substituted aromatic compound whose strategic placement of chloro, fluoro, and nitro functional groups makes it a highly valuable intermediate in organic synthesis.[1][2][3] The interplay between the electron-withdrawing nitro group and the halogen substituents creates a unique reactivity profile, particularly for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed by medicinal chemists to introduce complex functionalities, making it a foundational building block for a range of bioactive molecules.[4] The presence of a fluorine atom is particularly noteworthy, as fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4] This guide offers a senior scientist's perspective on the practical synthesis, handling, and application of this important chemical entity.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. This compound is typically a yellow liquid or low-melting solid under standard conditions.[1][5]
| Property | Value | Source(s) |
| CAS Number | 2106-49-2 | [5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [5][6][7] |
| Molecular Weight | 175.54 g/mol | [5][8] |
| Appearance | Yellow to brown liquid/solid | [5][6] |
| Melting Point | 5 °C | [5][9] |
| Boiling Point | 106 °C @ 5 Torr | [1][5][9] |
| Density | ~1.5 g/cm³ | [5] |
| Flash Point | 99.6 °C | [1][5] |
| XLogP3 | 2.5 | [5][8] |
| Topological Polar Surface Area | 45.8 Ų | [5][8] |
| IUPAC Name | This compound | [6][8] |
| SMILES | C1=CC(=C(C(=C1)Cl)F)--INVALID-LINK--[O-] | [6][8] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves a halogen exchange (Halex) reaction, specifically the fluorination of 2,3-dichloronitrobenzene. This method is efficient and scalable, making it commercially viable. The use of a phase-transfer catalyst is critical for achieving high yield and purity.
Workflow: Synthesis via Halogen Exchange
Caption: Synthesis workflow for this compound.
Experimental Protocol: Fluorination of 2,3-Dichloronitrobenzene[5]
-
Step 1: Reagent Charging and Dehydration: Charge a four-necked flask with 2,3-dichloronitrobenzene (e.g., 2.08 mol). Heat to 140 °C. Add potassium fluoride (KF, e.g., 1.93 mol) and maintain the temperature at 140-150 °C under reduced pressure for 3 hours to ensure complete dehydration of the reagents and reaction vessel.
-
Causality: Water can hydrolyze the desired product and reduce the efficacy of the fluoride nucleophile. Rigorous dehydration is crucial for maximizing yield.
-
-
Step 2: Catalyst Addition: After dehydration, adjust the temperature to 140 °C. Between 150-160 °C, carefully add a phase-transfer catalyst such as tetramethylammonium chloride (e.g., 0.06 mol).
-
Causality: KF has poor solubility in the organic substrate. The quaternary ammonium salt acts as a phase-transfer catalyst, carrying the fluoride anion from the solid phase into the organic phase where the reaction occurs.
-
-
Step 3: Reaction Incubation: Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
Step 4: Workup and Purification: After cooling, quench the reaction mixture with water. Separate the organic phase.
-
Step 5: Distillation: Purify the organic phase via fractional distillation. This step separates the final product from unreacted starting material, which can be recovered and recycled. The final product, this compound, is obtained with a purity often exceeding 99% and a yield of approximately 87.6%.[5]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from two primary reactive sites: the aromatic ring, which is activated for nucleophilic substitution, and the nitro group, which can be readily transformed.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group, ortho to both halogens, significantly acidifies the ring protons and makes the ipso-carbons highly electrophilic. This renders the molecule susceptible to attack by nucleophiles. In SNAr reactions on this substrate, the fluorine atom is typically more reactive and serves as a better leaving group than chlorine. This is because fluorine's high electronegativity more effectively polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[10]
Caption: Generalized mechanism for SNAr on the title compound.
This is a simplified representation. The actual drawing would show the chemical structures.
Nitro Group Reduction
The nitro group can be easily reduced to an aniline derivative using standard reducing agents like SnCl₂, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in drug synthesis, as the resulting amino group is a versatile handle for constructing amides, sulfonamides, and heterocyclic rings.[4]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical starting material. Its derivatives are integral to various therapeutic areas. The presence of nitro, chloro, and fluoro groups in synthetic compounds is known to enhance biological activity against a range of targets.[11][12]
-
Pharmaceutical Intermediates: It is a precursor for synthesizing complex heterocyclic systems and other highly functionalized molecules. The reduction of the nitro group to an amine, followed by SNAr at the fluorine position, allows for the sequential and controlled introduction of different functionalities, a key strategy in building drug candidates.[2][3][4]
-
Agrochemicals: Similar to pharmaceuticals, this compound is used to create novel pesticides and herbicides.[2][3]
-
Material Science: Halogenated nitroaromatics can be used in the synthesis of specialty polymers and dyes.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
GHS Hazard Classification: [7][8][13][14]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[7][8][13]
-
Skin Irritation: Category 2 (Causes skin irritation).[7][8][13]
-
Eye Irritation: Category 2 (Causes serious eye irritation).[7][8][13]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[7][14]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]
-
Avoid contact with skin, eyes, and clothing. Avoid breathing mist, gas, or vapors.[13][14]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store locked up.[13]
Spectroscopic Profile
While experimental spectra should always be used for confirmation, the expected spectroscopic data can be predicted based on the molecule's structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The spectrum would show three signals in the aromatic region (approx. 7.0-8.5 ppm), each corresponding to a single proton. The signals would exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. |
| ¹³C NMR | Expect six distinct signals for the aromatic carbons. The carbons bonded to fluorine and chlorine will show characteristic shifts and, in the case of the C-F bond, splitting due to C-F coupling. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the ortho-chloro and ortho-nitro substituents. |
| IR Spectroscopy | Key peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Cl, C-F, and C-H aromatic stretches would also be present. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 175. The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. |
Conclusion
This compound is a synthetically powerful and commercially significant chemical intermediate. Its value lies in the predictable and versatile reactivity conferred by its unique substitution pattern. A comprehensive understanding of its synthesis, reactivity profile, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to utilize this building block for the efficient and safe development of novel pharmaceuticals, agrochemicals, and other advanced materials.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound , 97% , 2106-49-2 - CookeChem [cookechem.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. H61989.14 [thermofisher.com]
- 7. fishersci.at [fishersci.at]
- 8. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. youtube.com [youtube.com]
- 11. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. chemscene.com [chemscene.com]
Spectroscopic Characterization of 1-Chloro-2-fluoro-3-nitrobenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Chloro-2-fluoro-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the absence of readily available, consolidated spectral data for this specific molecule in public databases, this document serves as an in-depth predictive analysis grounded in fundamental spectroscopic principles and comparative data from analogous halogenated nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that significantly influences its electronic environment and, consequently, its spectroscopic signatures. The presence of three distinct substituents—a weakly deactivating chloro group, a strongly deactivating and π-donating fluoro group, and a strongly deactivating nitro group—results in a complex interplay of inductive and resonance effects. These effects are critical for the precise assignment of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous characterization.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to the protons at positions C4, C5, and C6. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and halogen substituents. The nitro group, being a strong deactivating group, will deshield adjacent protons.
Experimental Protocol (Hypothetical):
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 1-2 Hz |
| H-5 | 7.3 - 7.5 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |
Causality of Assignments:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to the most downfield chemical shift. It will be split by H-5 (³J, typical ortho coupling) and the fluorine at C-2 (⁴J, meta coupling).
-
H-4: This proton is para to the fluorine and meta to the nitro and chloro groups. Its chemical shift will be downfield due to the cumulative electron-withdrawing effects. It will be split by H-5 (³J) and potentially a small long-range coupling to H-6 (⁴J).
-
H-5: This proton is ortho to the chloro group and meta to the nitro and fluoro groups. It will appear as the most upfield of the aromatic protons. It will be split by both H-4 and H-6 (³J), and also show a smaller coupling to the fluorine at C-2 (⁵J, para coupling).[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)).
Experimental Protocol (Hypothetical):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | ¹J(C-F) ≈ 240 - 260 |
| C-3 | 145 - 150 | ²J(C-F) ≈ 20 - 25 |
| C-1 | 125 - 130 | ²J(C-F) ≈ 20 - 25 |
| C-6 | 130 - 135 | ³J(C-F) ≈ 5 - 10 |
| C-4 | 120 - 125 | ³J(C-F) ≈ 3 - 5 |
| C-5 | 128 - 132 | ⁴J(C-F) ≈ 1 - 3 |
Causality of Assignments:
-
C-2: The carbon directly bonded to fluorine will be significantly downfield and exhibit a large one-bond C-F coupling, which is a hallmark of fluorinated aromatic compounds.[4]
-
C-3: This carbon is attached to the nitro group and will be deshielded. It will also show a two-bond coupling to the fluorine.
-
C-1: The carbon bearing the chlorine atom will also be deshielded and show a two-bond coupling to the fluorine.
-
C-6, C-4, C-5: The remaining carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents. Their assignment can be confirmed through 2D NMR techniques like HSQC and HMBC.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[5] For this compound, a single resonance is expected.
Experimental Protocol (Hypothetical):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
An external reference, such as CFCl₃ (δ 0.0 ppm), is typically used.
Predicted ¹⁹F NMR Data: The chemical shift for the fluorine atom is expected to be in the range of -110 to -130 ppm.[6][7] The exact position is influenced by the ortho chloro and nitro groups. The signal in a proton-coupled spectrum would appear as a complex multiplet due to couplings with H-6, H-5, and H-4.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the aromatic ring, the nitro group, and the carbon-halogen bonds.
Experimental Protocol (Hypothetical):
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1585 | Aromatic C=C stretch | Medium |
| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |
| 1500 - 1400 | Aromatic C=C stretch | Medium |
| 1360 - 1290 | Symmetric NO₂ stretch | Strong |
| 1250 - 1000 | C-F stretch | Strong |
| 850 - 550 | C-Cl stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Interpretation of the IR Spectrum:
-
The most prominent features will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[8][9][10][11]
-
The C-F and C-Cl stretching vibrations will also produce strong bands in the fingerprint region.[12]
-
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations of the ring will appear in the 1600-1400 cm⁻¹ region.[13][14][15]
-
The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (Hypothetical):
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum Fragmentation:
The molecular ion peak (M⁺) will be observed at m/z 175, with a characteristic M+2 peak at m/z 177 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Major Predicted Fragments:
| m/z | Fragment |
| 175/177 | [M]⁺ |
| 145/147 | [M - NO]⁺ |
| 129/131 | [M - NO₂]⁺ |
| 111 | [C₆H₃FCl]⁺ from loss of NO₂ |
| 99 | [C₅H₃F]⁺ from loss of NO₂ and Cl |
| 75 | [C₆H₃]⁺ |
Fragmentation Pathway: The fragmentation of aromatic nitro compounds often involves the loss of the nitro group as NO₂ (mass 46) or NO (mass 30).[17][18] Subsequent fragmentation would involve the loss of the chlorine atom (mass 35/37) and potentially the fluorine atom (mass 19). The fragmentation process is a type of chemical dissociation where the removal of an electron from the molecule leads to ionization.[19]
Caption: Predicted major fragmentation pathway for this compound under electron ionization.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established principles of spectroscopy and data from analogous compounds, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this important chemical intermediate. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a robust framework for experimental verification.
References
- 1. 3-CHLORO-2-FLUORONITROBENZENE | 2106-49-2 [chemicalbook.com]
- 2. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. azom.com [azom.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity and intermolecular interactions are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon experimental data from analogous compounds and established principles of computational chemistry. We will delve into the steric and electronic factors governing its geometry, outline a robust synthetic pathway, and discuss its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers utilizing this versatile chemical intermediate.
Introduction: The Significance of a Trisubstituted Benzene
This compound, with the chemical formula C₆H₃ClFNO₂, belongs to a class of compounds that are pivotal in organic synthesis.[1][2] The specific arrangement of its substituents—a chloro, a fluoro, and a nitro group in adjacent positions on a benzene ring—creates a unique electronic and steric environment. This environment dictates the molecule's reactivity in nucleophilic aromatic substitution, reduction of the nitro group, and other transformations essential for the synthesis of more complex molecules. Understanding the subtle interplay between these groups, which influences the planarity of the nitro group and the overall molecular conformation, is critical for predicting reaction outcomes and designing new synthetic routes.
Molecular Structure and Conformational Analysis
The spatial arrangement of the substituents on the benzene ring in this compound is a subject of considerable interest. The primary determinant of its conformation is the steric hindrance imposed by the three adjacent bulky groups.
Steric Hindrance and the Nitro Group Torsion
In an unsubstituted nitrobenzene, the nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, when bulky substituents are present in the ortho positions, steric repulsion forces the nitro group to twist out of the plane of the ring. This rotation disrupts the π-conjugation between the nitro group and the aromatic system, which has significant implications for the molecule's electronic properties and reactivity.
A key piece of evidence for this phenomenon comes from the X-ray crystallographic study of the closely related compound, 1-chloro-2-methyl-3-nitrobenzene.[3][4][5] In this molecule, the chloro, methyl, and nitro groups are also situated adjacent to one another. The crystal structure reveals that the mean plane of the nitro group is twisted away from the mean plane of the benzene ring by a dihedral angle of 38.81(5)°.[3][5] This significant deviation from planarity is a direct consequence of the steric strain between the nitro group and the adjacent chloro and methyl groups.
Given that the van der Waals radius of a fluorine atom (1.47 Å) is smaller than that of a methyl group (2.0 Å), it is reasonable to infer that the torsional angle in this compound will also be substantial, albeit potentially slightly less than the 38.81° observed in the methyl analog. The presence of both a chloro and a fluoro group ortho to the nitro group creates a crowded environment, making a non-planar conformation highly probable.
A Model for Conformational Analysis Workflow
The determination of the preferred conformation of a molecule like this compound can be approached through a combination of experimental and computational methods. The following workflow illustrates a typical process:
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-fluoro-3-nitrobenzene
Abstract
1-Chloro-2-fluoro-3-nitrobenzene is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—creates a unique electronic landscape that dictates its reactivity. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in the fundamental principles of physical organic chemistry. We will dissect the interplay of inductive and resonance effects to predict reaction outcomes and provide a framework for synthetic chemists to strategically exploit this molecule's potential.
Introduction: The Electronic Architecture of a Complex Arene
The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex interplay of competing electronic effects. In this compound, the benzene core is subjected to the influence of two halogens and a strongly deactivating nitro group. Understanding the specific nature of these influences is paramount to predicting which positions on the ring are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
-
Nucleophilic Sites: Regions of high electron density, prone to attack by electrophiles. In this molecule, this primarily refers to the potential for the aromatic ring to act as a nucleophile in Electrophilic Aromatic Substitution (SEAr).
-
Electrophilic Sites: Regions of low electron density, which are susceptible to attack by nucleophiles. For this molecule, this refers to the carbon atoms of the aromatic ring, which can be attacked in Nucleophilic Aromatic Substitution (SNAr) reactions.
This guide will demonstrate that the cumulative effect of the substituents renders the ring highly electron-deficient, making it an excellent substrate for SNAr and a very poor one for SEAr.
Analysis of Substituent Electronic Effects
The directing and activating or deactivating properties of each substituent are governed by two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2][3]
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the substituent.[3][4] All three substituents on our target molecule are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. The strength of this effect follows the order of electronegativity: F > Cl, with the NO₂ group also being a powerful -I group.
-
Resonance Effect (±R): This effect involves the donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or pi electrons.[2][5]
-
Halogens (Cl, F): Possess lone pairs that can be donated to the ring (+R effect). This donation increases electron density primarily at the ortho and para positions. However, for halogens, the -I effect dominates the +R effect, making them net deactivators of the ring for electrophilic attack.[1]
-
Nitro Group (NO₂): Acts as a powerful electron-withdrawing group through resonance (-R effect), pulling electron density out of the ring. This effect strongly deactivates the ring and is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[4]
-
The following diagram illustrates the primary electronic forces at play.
Caption: Dominant electronic effects of the substituents.
Nucleophilic Aromatic Substitution (SNAr): Identifying the Primary Electrophilic Site
The combined electron-withdrawing power of the three substituents makes the aromatic ring highly electrophilic and thus primed for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the key determinant of the reaction's feasibility and regioselectivity.
Core Principle: SNAr is dramatically accelerated when a strong electron-withdrawing group (like NO₂) is positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate.[6][7]
Let's analyze the positions in this compound:
-
Attack at C1 (Chloro position): The nitro group is meta to the chlorine atom. In this configuration, the nitro group cannot stabilize the negative charge of the intermediate through resonance.[7] Stabilization relies only on the less effective inductive effect.
-
Attack at C2 (Fluoro position): The nitro group is ortho to the fluorine atom. This is the ideal arrangement for SNAr. When a nucleophile attacks C2, the resulting negative charge can be delocalized directly onto the oxygen atoms of the adjacent nitro group, providing significant resonance stabilization to the Meisenheimer complex.[6][8]
Experimental Workflow: SNAr Reaction
The following diagram illustrates the validated mechanism for SNAr at the most reactive site, C2.
Caption: Generalized workflow for SNAr on this compound.
Electrophilic Aromatic Substitution (SEAr): A Highly Disfavored Reaction
In Electrophilic Aromatic Substitution (SEAr), the aromatic ring acts as the nucleophile, attacking a strong electrophile (E⁺).[11][12] The presence of three powerful deactivating groups on this compound makes the ring extremely electron-poor and therefore a very weak nucleophile.
Core Principle: SEAr reactions are significantly retarded by electron-withdrawing groups.[2][3] Performing an SEAr on this substrate would require exceptionally harsh conditions, and yields would likely be very low.
However, for the purpose of a complete theoretical analysis, we can predict the least disfavored site for a hypothetical electrophilic attack by examining the directing effects of the substituents on the available positions (C4, C5, C6).
-
Chloro Group (at C1): An ortho, para-director. It directs towards C2 (blocked), C6 (ortho), and C4 (para).
-
Fluoro Group (at C2): An ortho, para-director. It directs towards C1 (blocked), C3 (blocked), and C5 (para).
-
Nitro Group (at C3): A meta-director. It directs towards C1 (blocked) and C5 (meta).
Consensus of Directing Effects:
-
Position C4: Directed only by the para effect of the chlorine.
-
Position C5: Directed by both the para effect of the fluorine and the meta effect of the nitro group. This reinforcement makes C5 the most likely, albeit still highly deactivated, site for substitution.
-
Position C6: Directed only by the ortho effect of the chlorine. Steric hindrance from the adjacent C1-chloro group may also disfavor this position.
Caption: Directing influences for a hypothetical SEAr reaction.
Summary of Reactivity
The following table summarizes the predicted reactivity at each available carbon position on the this compound ring.
| Carbon Position | Attached Group | Reactivity towards Nucleophiles (SNAr) | Reactivity towards Electrophiles (SEAr) | Justification |
| C1 | Cl | Low | Blocked | Nitro group is meta; poor stabilization for SNAr. |
| C2 | F | High (Primary Site) | Blocked | Nitro group is ortho; provides excellent resonance stabilization for the Meisenheimer complex. |
| C3 | NO₂ | Blocked | Blocked | Site of the primary deactivating group. |
| C4 | H | Very Low | Very Low (Minor Site) | Not activated for SNAr. Directed only by Cl for SEAr. |
| C5 | H | Very Low | Low (Least Deactivated Site) | Not activated for SNAr. Directed by both F (para) and NO₂ (meta) for SEAr. |
| C6 | H | Very Low | Very Low (Minor Site) | Not activated for SNAr. Directed by Cl (ortho); potential steric hindrance. |
Conclusion for Drug Development Professionals
For researchers in synthetic and medicinal chemistry, this compound serves as a valuable building block, but only when its reactivity is correctly understood. The key takeaway is its predisposition for regioselective nucleophilic aromatic substitution at the C2 position , displacing the fluorine atom. This reaction pathway provides a reliable method for introducing a wide variety of nucleophilic moieties (e.g., amines, alkoxides, thiolates) ortho to a nitro group, a common structural motif in pharmacologically active compounds. Conversely, attempts to functionalize the ring through electrophilic substitution are ill-advised and unlikely to yield productive results. Strategic exploitation of the powerful activating effect of the ortho-nitro group is the most efficient and logical approach to the synthetic manipulation of this molecule.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 7. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
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- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
1-Chloro-2-fluoro-3-nitrobenzene safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-3-nitrobenzene
For professionals in research and pharmaceutical development, the introduction of novel reagents is a constant. Among these is this compound (CAS No. 2106-49-2), a halogenated nitroaromatic compound valuable as a synthetic intermediate.[1][2][3][4][5] Its utility, however, is matched by a significant hazard profile that demands a comprehensive and nuanced understanding for safe handling. This guide moves beyond standard Safety Data Sheet (SDS) compliance, offering a deeper, scientifically-grounded perspective on risk mitigation for researchers and laboratory personnel.
The Chem-Bio Hazard Profile: Understanding the "Why"
This compound is classified as a hazardous substance, primarily due to its acute toxicity, irritant properties, and potential for target organ effects.[1][6][7][8] The molecular structure—a benzene ring substituted with a nitro group and two different halogens—is key to understanding its reactivity and toxicity. The electron-withdrawing nature of the nitro group and halogens makes the aromatic ring susceptible to nucleophilic substitution, a property exploited in synthesis but also one that can lead to unwanted reactions with biological macromolecules.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's dangers. The consensus classification from multiple authoritative sources is summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation | 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled | Danger or Warning | or |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
The variation in the Inhalation Toxicity category (3 or 4) across different suppliers underscores the importance of consulting the specific SDS for the material in hand, as purity and formulation can influence toxicological properties.
Physical & Chemical Properties: The Foundation of Safe Handling
Understanding the physical state and properties is fundamental to preventing exposure.
| Property | Value | Significance for Handling |
| Molecular Formula | C₆H₃ClFNO₂ | - |
| Molecular Weight | 175.54 g/mol | Influences vapor density. |
| Appearance | Colorless to yellow crystal or liquid | The substance can be solid or liquid at ambient lab temperatures.[1][2] |
| Melting Point | 36 - 40 °C | May melt during storage in warm conditions, changing handling procedures (solid vs. liquid).[1] |
| Boiling Point | ~106 °C @ 5 mmHg | Low volatility under standard conditions, but vapor pressure increases with temperature.[1][9] |
| Solubility | Insoluble in water; Soluble in some organic solvents.[2] | Water is not an effective solvent for cleanup. Spills can contaminate aqueous environments. |
The melting point is critically important. A laboratory's ambient temperature can determine whether one is handling a crystalline solid or a liquid, which dictates the risk of dust inhalation versus vapor inhalation or splash hazards.
The Hierarchy of Controls: A Proactive Approach to Exposure Prevention
The most effective safety strategy is a multi-layered approach that prioritizes eliminating hazards over relying solely on personal protective equipment (PPE). This "Hierarchy of Controls" is a foundational concept in laboratory safety.
Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.
For this compound, engineering controls are paramount. All handling of this substance, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Standard Operating Procedures: From Storage to Disposal
A self-validating safety protocol relies on detailed, clear, and logical procedures.
Handling and Storage Protocol
-
Pre-Handling Assessment : Before use, confirm the location of the nearest safety shower, eyewash station, and spill kit.[1] Read the substance-specific SDS.
-
Engineering Controls : All manipulations must occur in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles with side shields.[1]
-
Hand Protection : Wear chemically-resistant gloves (e.g., nitrile gloves, though consult the manufacturer's resistance chart for breakthrough times). Discard gloves immediately if contamination is suspected.
-
Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[1]
-
-
Safe Handling :
-
Storage :
Disposal Protocol
Chemical waste management is a critical, regulated aspect of the laboratory workflow.
-
Waste Segregation : All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.
-
Container Management : Keep the waste container tightly closed and store it in a designated satellite accumulation area.
-
Disposal Request : Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain or in regular trash.[7][10]
Emergency Response Protocols: A Decision-Based Approach
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
The immediate actions taken after an exposure are critical. The following flowchart outlines the necessary steps.
Caption: First-aid response flowchart for different exposure routes.
Causality Note : For skin contact, immediate and thorough washing is crucial to remove the substance and minimize absorption.[1][6][7] For ingestion, vomiting is not induced because of the risk of aspiration of the chemical into the lungs, which can cause further damage.[6]
Accidental Release (Spill) Response
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors & Ignition Sources : Ensure adequate ventilation (if safe to do so) and remove all sources of ignition.[6]
-
Assess the Spill : Determine the size and nature of the spill. Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Contact your EHS office immediately.
-
Cleanup Protocol (for small, manageable spills) :
-
Don appropriate PPE (respirator, chemical-resistant gloves, splash goggles, protective clothing).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., scrubbing with alcohol), followed by soap and water.[1] Collect all decontamination materials as hazardous waste.
-
Wash hands and any exposed skin thoroughly after cleanup is complete.
-
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6][7] Avoid using a heavy water stream, which could scatter the material.[11][12]
-
Hazardous Combustion Products : Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[7]
-
Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][6][7]
Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a robust and proactive safety culture. By moving beyond mere compliance and understanding the scientific principles behind safety protocols—from the chemical's intrinsic properties to the logic of emergency responses—researchers can effectively mitigate risks. Adherence to the hierarchy of controls, implementation of detailed standard operating procedures, and preparedness for emergencies are the cornerstones of responsible chemical stewardship in a high-stakes research and development environment.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound - CAS:2106-49-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.at [fishersci.at]
- 8. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. lobachemie.com [lobachemie.com]
The Strategic Utility of 1-Chloro-2-fluoro-3-nitrobenzene Derivatives in Industrial Synthesis: A Technical Guide
Introduction: The Unseen Workhorses of Modern Chemistry
In the vast landscape of industrial organic synthesis, certain molecules, though not headline-grabbing final products, form the critical backbone of complex molecular construction. 1-Chloro-2-fluoro-3-nitrobenzene and its isomers are archetypal examples of such foundational intermediates. Their unique substitution pattern—a trifecta of a nitro group and two different halogens on a benzene ring—creates a versatile platform for a multitude of chemical transformations. The interplay of the electron-withdrawing nitro group and the distinct reactivities of the chloro and fluoro substituents allow for highly specific and controlled reactions, a cornerstone of modern pharmaceutical and agrochemical development. This guide provides an in-depth exploration of the industrial applications of these derivatives, grounded in the principles of chemical reactivity and supported by detailed synthetic protocols. We will delve into the causality behind their use, offering not just a list of applications, but a rationale for their efficacy as key building blocks in molecules that impact global health and food security.
Core Principles of Reactivity: A Chemist's Perspective
The industrial utility of chlorofluoronitrobenzene derivatives is fundamentally dictated by the electronic and steric effects of their substituents. The nitro group, being a powerful electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[1][2] This is the cornerstone of their reactivity profile. The negative charge of the intermediate Meisenheimer complex, formed during SNAr, is stabilized by the resonance effect of the nitro group, particularly when it is positioned ortho or para to the leaving group.[1][3]
The differential reactivity of the halogen atoms is also a key feature. While fluorine is more electronegative, the carbon-fluorine bond is stronger than the carbon-chlorine bond. However, in SNAr reactions, fluoride is often a better leaving group than chloride due to its ability to stabilize the negative charge in the transition state. This allows for selective displacement of one halogen over the other, a feature that is heavily exploited in multi-step syntheses.
The nitro group itself can be readily reduced to an amine, opening up another vast avenue of chemical transformations, such as diazotization and coupling reactions, or the formation of amides and heterocyclic rings.[4] This dual functionality—SNAr reactivity and the latent amine—makes these molecules exceptionally valuable starting points for complex target molecules.
Pharmaceutical Applications: Building Blocks for Life-Saving Drugs
The precise architecture of modern pharmaceuticals often requires starting materials that offer a high degree of control over substituent placement. Chlorofluoronitrobenzene derivatives, particularly 3-chloro-4-fluoroaniline (derived from the reduction of 3-chloro-4-fluoronitrobenzene), have emerged as indispensable intermediates in the synthesis of several blockbuster drugs.[4][5]
Kinase Inhibitors in Oncology: The Case of Gefitinib and Lapatinib
Gefitinib and Lapatinib are crucial tyrosine kinase inhibitors used in cancer therapy, targeting the EGFR and HER2 signaling pathways.[6][7] The 3-chloro-4-fluoroaniline moiety is a key component of their structures, contributing to their binding affinity and pharmacokinetic properties.
The synthesis of Gefitinib involves the nucleophilic aromatic substitution of a chlorinated quinazoline precursor with 3-chloro-4-fluoroaniline.[7][8]
Experimental Protocol: Synthesis of Gefitinib from 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline [7]
-
Reaction Setup: In a suitable reaction vessel, suspend 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
-
Addition of Amine: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Isolation: The resulting precipitate (Gefitinib base) is collected by filtration, washed with isopropanol, and dried.
Lapatinib synthesis also utilizes 3-chloro-4-fluoroaniline as a key building block. A common route involves the initial preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety.[6][9]
Experimental Protocol: Synthesis of a Lapatinib Intermediate [6]
-
Intermediate Formation: A solution of 3-chloro-4-fluoroaniline in isopropanol is added to a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.
-
Reaction: The reaction mixture is heated to approximately 66°C and maintained at that temperature for about 1 hour.
-
Isolation: The mixture is then cooled, and the product, N-(3-chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine, is isolated by filtration. This intermediate is then carried forward in subsequent steps to yield Lapatinib.
Caption: Synthetic workflow for Gefitinib.
Fluoroquinolone Antibiotics: The Backbone of Ciprofloxacin
Fluoroquinolones are a class of broad-spectrum antibiotics that are vital in treating a range of bacterial infections.[5] The synthesis of Ciprofloxacin , one of the most widely used antibiotics in this class, can be achieved starting from 3-chloro-4-fluoroaniline.[10] The synthesis involves the construction of the quinolone core through a series of condensation and cyclization reactions.
Synthetic Pathway Overview for Ciprofloxacin [10]
-
Condensation: 3-chloro-4-fluoroaniline is condensed with diethyl ethoxymethylenemalonate.
-
Cyclization: The resulting intermediate undergoes thermal cyclization to form the quinolone ring system.
-
N-alkylation: The quinolone core is then N-alkylated with chlorocyclopropane.
-
Piperazine Addition: The chlorine atom at the 7-position is substituted with piperazine.
-
Hydrolysis: Finally, the ester group is hydrolyzed to the carboxylic acid, yielding ciprofloxacin.
Caption: Ciprofloxacin synthesis pathway.
Agrochemical Applications: Protecting Global Food Supplies
The same principles of controlled reactivity make chlorofluoronitrobenzene derivatives essential in the agrochemical industry for the synthesis of herbicides and fungicides.[7][11]
Herbicides: The Synthesis of Fluthiacet-methyl
Fluthiacet-methyl is a selective post-emergence herbicide used for the control of broadleaf weeds in crops like corn and soybeans.[12] Its synthesis utilizes an intermediate derived from 4-chloro-2-fluoronitrobenzene. The synthesis proceeds via the formation of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester, which is then condensed with a heterocyclic component.[13]
Experimental Protocol: Synthesis of Fluthiacet-methyl [13]
-
Reaction Setup: In a reaction vessel, add anhydrous methanol, an acid catalyst (e.g., propionic acid), and tetrahydro-[4][14][15]thiadiazolo[3,4-α]pyridazine-1,3-dione.
-
Addition of Amine: Heat the mixture to reflux and add 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester in batches.
-
Reaction: Continue to reflux for several hours.
-
Isolation: After the reaction is complete, the solvent is removed by rotary evaporation, and the resulting solid is purified by recrystallization to yield fluthiacet-methyl.
Caption: Synthetic workflow for Fluthiacet-methyl.
Dye and Pigment Synthesis: A Splash of Color
The transformation of the nitro group in chlorofluoronitrobenzene derivatives into an amino group provides a gateway to the synthesis of azo dyes.[16] Azo dyes are the largest class of synthetic colorants and are characterized by the -N=N- chromophore.[17] The synthesis is a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component.
Experimental Protocol: Synthesis of (E)-1-((3-chloro-4-fluorophenyl)diazenyl)naphthalen-2-ol [16]
-
Part 1: Diazotization of 3-Chloro-4-fluoroaniline
-
Suspension: Suspend 3-chloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cooling: Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1 equivalent) in cold deionized water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C. A clear solution of the diazonium salt will form.
-
-
Part 2: Azo Coupling
-
Coupling Solution: In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Precipitation: A vibrant red precipitate of the azo dye will form immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes, then collect the solid dye by suction filtration. Wash the product with cold deionized water until the filtrate is neutral, and then dry.
-
Quantitative Data Summary
| Intermediate | Application | Key Reaction | Product |
| 3-Chloro-4-fluoroaniline | Pharmaceutical | Nucleophilic Aromatic Substitution | Gefitinib, Lapatinib |
| 3-Chloro-4-fluoroaniline | Pharmaceutical | Condensation & Cyclization | Ciprofloxacin |
| 4-Chloro-2-fluoronitrobenzene | Agrochemical | Reduction, Thiolation, Condensation | Fluthiacet-methyl |
| 3-Chloro-4-fluoroaniline | Dyes & Pigments | Diazotization & Azo Coupling | Azo Dyes |
Conclusion: Versatile Intermediates Driving Innovation
This compound and its derivatives are far more than just entries in a chemical catalog. They are enabling molecules, providing chemists with a powerful and versatile toolkit for the construction of complex and valuable products. Their predictable reactivity, governed by the fundamental principles of organic chemistry, allows for the efficient and specific synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. As the demand for more sophisticated and targeted molecules continues to grow in these critical industries, the strategic importance of these unassuming workhorses is set to increase, solidifying their role as cornerstones of modern industrial synthesis.
References
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ukm.my [ukm.my]
- 8. thieme-connect.de [thieme-connect.de]
- 9. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. Fluthiacet-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nucleophilic Aromatic Substitution (SNAr) Reactions Using 1-Chloro-2-fluoro-3-nitrobenzene
An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions utilizing 1-chloro-2-fluoro-3-nitrobenzene as a key electrophilic substrate. We delve into the underlying mechanistic principles that govern these reactions, with a particular focus on the regioselectivity dictated by the differential reactivity of the fluorine and chlorine leaving groups. This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for reactions with various classes of nucleophiles, including amines, thiols, and alkoxides. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this guide serves as a practical resource for the synthesis of complex nitroaromatic intermediates crucial for pharmaceutical and materials science applications.
Introduction: The Power of SNAr in Modern Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway to functionalize aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile.[2] This process is particularly efficient when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[3][4] The substrate at the heart of this guide, this compound, is an exemplary scaffold for SNAr chemistry. It possesses a potent nitro activating group and two distinct halogen leaving groups, offering a unique platform to explore and exploit the nuanced reactivity and regioselectivity inherent to the SNAr mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
Aryl halides are generally unreactive towards the classic backside SN2 attack due to the steric hindrance of the benzene ring.[2] Furthermore, the SN1 pathway is highly unfavorable as it would require the formation of a very unstable aryl cation.[2][3] Instead, SNAr reactions proceed via a distinct two-step addition-elimination mechanism .[3][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][7]
-
Elimination of Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the leaving group.[6]
The stability of the Meisenheimer complex is paramount for the reaction to proceed. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are crucial as they delocalize and stabilize the negative charge of the intermediate through resonance.[2][8]
Reactivity & Regioselectivity of this compound
The unique structure of this compound presents a compelling case study in SNAr reactivity. The nitro group is positioned ortho to the fluorine and meta to the chlorine, which profoundly influences the reaction's outcome.
The Counterintuitive Nature of Halogen Leaving Groups in SNAr
In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with C-X bond strength.[9] In stark contrast, the trend for SNAr reactions is often reversed: F > Cl ≈ Br > I .[2][5]
This reversal is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][7] Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which makes the ipso-carbon more electrophilic and strongly stabilizes the negatively charged Meisenheimer complex.[6] This stabilization lowers the activation energy of the slow step, accelerating the overall reaction rate.[6]
Predicting the Site of Nucleophilic Attack
In this compound, the nucleophile can theoretically attack the carbon bonded to fluorine (C2) or the carbon bonded to chlorine (C1).
-
Attack at C2 (Displacing Fluoride): The nitro group is ortho to the fluorine atom. This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the oxygen atoms of the nitro group. This is a highly stabilizing interaction.
-
Attack at C1 (Displacing Chloride): The nitro group is meta to the chlorine atom. In this configuration, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[8]
Due to the powerful resonance stabilization afforded by the ortho-nitro group and the superior activating effect of the fluorine atom, nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the fluoride ion.
Application Notes: Optimizing Reaction Conditions
Successful SNAr reactions depend on the careful selection of nucleophile, solvent, base, and temperature. The high reactivity of this compound often allows for mild reaction conditions.
| Parameter | Selection & Rationale | Typical Choices |
| Nucleophiles | A wide range of nucleophiles can be employed.[2] Stronger, anionic nucleophiles (thiolates, alkoxides) are generally more reactive than their neutral counterparts (thiols, alcohols, amines). | Amines: Pyrrolidine, morpholine, aniline, benzylamine.[10] Thiols: Thiophenol, alkyl thiols.[11][12] Alcohols/Phenols: Methanol, ethanol, phenol. |
| Solvent | Polar aprotic solvents are ideal. They effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[9] They also help to dissolve the aromatic substrate and stabilize the charged Meisenheimer complex. | DMF, DMSO, NMP, Acetonitrile, THF.[12][13] |
| Base | A base is required to deprotonate neutral nucleophiles (R-OH, R-SH, R₂-NH) to generate the more reactive anionic form. For already anionic nucleophiles, a base may not be necessary. Weaker inorganic bases are often sufficient. | For Amines: K₂CO₃, Cs₂CO₃, Et₃N.[10] For Thiols/Alcohols: NaH, K₂CO₃, KOH, NaOMe, KOtBu.[10][12] |
| Temperature | Due to the high activation by the nitro group and the excellent fluoride leaving group, many reactions can be performed at room temperature. For less reactive nucleophiles, moderate heating may be required. | Room Temperature to 80 °C.[10] |
Detailed Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol outlines a general procedure for the synthesis of N-substituted 2-chloro-6-nitrophenylamines.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 175.5 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the starting material.
-
Add morpholine (e.g., 96 µL, 1.1 mmol) to the solution, followed by the addition of potassium carbonate (e.g., 207 mg, 1.5 mmol).[10]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(2-chloro-6-nitrophenyl)morpholine.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the synthesis of aryl thioethers via SNAr.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM) & Brine
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend NaH (e.g., 48 mg, 1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (e.g., 113 µL, 1.1 mmol) in THF (2 mL) to the suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.[10]
-
Add a solution of this compound (e.g., 175.5 mg, 1.0 mmol) in anhydrous THF (3 mL) dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo and purify the crude residue by flash chromatography to yield the product, 1-chloro-2-(phenylthio)-3-nitrobenzene.
Conclusion
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution. The inherent electronic properties of the molecule—a strong ortho-activating nitro group and the high electronegativity of fluorine—drive a predictable and highly regioselective substitution of the fluoride atom. The protocols provided herein offer a robust starting point for the synthesis of a diverse array of 2-chloro-6-nitro-substituted aromatics, which are valuable intermediates in medicinal chemistry and materials science. By understanding the mechanistic principles that govern this reactivity, researchers can effectively harness the power of SNAr for the efficient construction of complex molecular architectures.
References
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. courses.lumenlearning.com [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Reduction of the Nitro Group in 1-Chloro-2-fluoro-3-nitrobenzene to Synthesize 2-Chloro-6-fluoroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of the nitro group in 1-chloro-2-fluoro-3-nitrobenzene to yield 2-chloro-6-fluoroaniline. This transformation is critical as 2-chloro-6-fluoroaniline serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The primary challenge lies in achieving high selectivity for the nitro group reduction while preserving the chloro and fluoro substituents, which are susceptible to hydrodehalogenation under harsh reducing conditions.[3][4] This document explores the rationale behind selecting appropriate reduction methodologies, offering in-depth, validated protocols for metal-mediated reductions that are proven to be effective and selective.
Introduction: The Synthetic Challenge and Strategic Approach
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to valuable aniline derivatives. The target molecule, 2-chloro-6-fluoroaniline, is a particularly important intermediate in the pharmaceutical industry.[2] The synthesis of this compound from this compound requires a reducing agent with high chemoselectivity.
The presence of both chlorine and fluorine atoms on the aromatic ring introduces a significant challenge. Many powerful reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure, can cleave the carbon-halogen bond, leading to undesired dehalogenated byproducts.[3][4] Therefore, the selection of the reduction system is paramount to the success of the synthesis.
This guide focuses on two primary, highly reliable methods that circumvent the issue of hydrodehalogenation:
-
Iron powder in a neutral electrolyte (Fe/NH₄Cl) : An economical, environmentally benign, and highly selective classical method.[5]
-
Tin(II) chloride (SnCl₂) : A mild and effective reagent known for its excellent selectivity in reducing nitro groups without affecting most other functional groups, including halogens.[3][6]
We will dissect the mechanistic underpinnings of these methods and provide step-by-step protocols optimized for laboratory execution.
Caption: General scheme for the reduction of this compound.
Mechanistic Considerations and Reagent Selection
Choosing the right reducing agent requires understanding the underlying reaction mechanisms and their compatibility with the substrate's functional groups.
Metal-Mediated Reductions (Fe, Sn)
Reductions using easily oxidized metals like iron or tin in acidic or neutral media are classic, robust, and highly reliable for nitro group reduction.[7][8] The mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group.[7] The resulting radical anion is protonated by the medium, and this sequence of electron transfer and protonation continues until the amine oxidation state is reached.[7][9]
-
Iron (Fe) with Ammonium Chloride (NH₄Cl) : This system is a cornerstone of "green chemistry." Iron is inexpensive and non-toxic, and the reaction is typically run in aqueous ethanol. Ammonium chloride acts as a mild proton source and electrolyte, facilitating the reaction without the need for strong acids.[5] The conditions are generally neutral enough to prevent hydrodehalogenation.[10][11]
-
Tin(II) Chloride (SnCl₂) : This reagent provides a very mild and selective method for nitro group reduction.[3] It is particularly useful when other acid-sensitive groups are present. The reaction proceeds through a series of redox steps where Sn(II) is oxidized to Sn(IV).[12]
Catalytic Hydrogenation
While catalytic hydrogenation is a powerful tool, its application here is fraught with challenges.
-
Palladium on Carbon (Pd/C) : This is often the go-to catalyst for hydrogenation but is well-known for its propensity to cause hydrodehalogenation, especially of aryl chlorides.[3]
-
Raney Nickel : This catalyst is sometimes used as an alternative to Pd/C as it can be less prone to causing dehalogenation of aromatic chlorides.[3]
-
Sulfided Catalysts (e.g., Pt/C) : Specialized catalysts, such as sulfided platinum, can be employed to poison the catalyst surface slightly, thereby increasing selectivity for the nitro group and suppressing dehalogenation.[13]
Given the reliability and selectivity of metal-mediated methods for this specific substrate, they are the recommended protocols.
Caption: Rationale for selecting a metal-mediated reduction method.
Detailed Experimental Protocols
Safety Note: this compound is harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[14] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15]
Protocol 1: Iron-Ammonium Chloride Mediated Reduction
This protocol is robust, cost-effective, and environmentally friendly, making it suitable for both small and large-scale synthesis.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol and water (typically in a 2:1 to 4:1 v/v ratio). To this solution, add ammonium chloride (4-5 eq) and iron powder (3-5 eq).[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C). The reaction is often exothermic initially. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with additional ethyl acetate.[7] c. Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid and remove impurities.[10] d. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-6-fluoroaniline.
-
Purification: The crude product is often of high purity (>95%). If necessary, it can be further purified by column chromatography or distillation.
Caption: Experimental workflow for the Fe/NH₄Cl reduction protocol.
Protocol 2: Tin(II) Chloride Dihydrate Reduction
This method is an excellent alternative, known for its mild conditions and high selectivity.[3][6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH), 1N solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-4 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if the reaction is slow. Monitor the reaction progress by TLC.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with water and carefully basify the mixture by the slow addition of 1N NaOH solution until the pH is ~8. This will precipitate tin salts as tin hydroxides. c. Filter the resulting suspension through a pad of Celite®, washing the cake with ethyl acetate. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter and concentrate under reduced pressure to afford the desired product.
Comparative Data and Product Characterization
| Parameter | Protocol 1: Fe/NH₄Cl | Protocol 2: SnCl₂·2H₂O |
| Reducing Agent | Iron Powder | Tin(II) Chloride Dihydrate |
| Stoichiometry | 3-5 equivalents | 3-4 equivalents |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Temperature | Reflux (~80-90 °C) | Room Temp to 50 °C |
| Selectivity | Excellent | Excellent |
| Cost | Low | Moderate |
| Work-up | Filtration of iron sludge | Filtration of tin salts |
| Typical Yield | >90% | >90% |
Product Characterization (2-Chloro-6-fluoroaniline): The identity and purity of the synthesized 2-chloro-6-fluoroaniline should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight (145.56 g/mol ).[16]
-
FTIR Spectroscopy: The spectrum should show characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹ and aromatic C-H and C=C stretching bands.[16][17]
Conclusion
The selective reduction of this compound to 2-chloro-6-fluoroaniline can be achieved with high efficiency and selectivity using classic metal-mediated reduction methods. Both the iron/ammonium chloride and tin(II) chloride protocols offer excellent alternatives to catalytic hydrogenation, effectively circumventing the common side reaction of hydrodehalogenation. The Fe/NH₄Cl method stands out for its low cost and environmental compatibility, making it highly suitable for large-scale industrial applications. Proper execution of the detailed protocols and work-up procedures provided in this guide will reliably yield high-purity 2-chloro-6-fluoroaniline, a crucial intermediate for further synthetic applications in the pharmaceutical and agrochemical sectors.
References
- 1. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategic C-C Bond Formation: Suzuki-Miyaura Cross-Coupling Reactions with 1-Chloro-2-fluoro-3-nitrobenzene
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and the commercial availability of its core reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, providing a direct route to biaryls and other conjugated systems.[3][4] These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on a particularly valuable yet challenging substrate: 1-chloro-2-fluoro-3-nitrobenzene. The presence of three distinct functional groups—a chloro leaving group, an ortho-fluoro substituent, and a meta-nitro group—imparts unique electronic properties that must be carefully considered for successful coupling. The strong electron-withdrawing nature of the nitro and fluoro groups activates the aryl chloride towards the critical oxidative addition step, but also presents challenges that necessitate a carefully optimized protocol. This document provides a detailed exploration of the mechanistic nuances, key reaction parameters, and field-tested protocols for successfully employing this substrate in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations for a Substituted Aryl Chloride
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle.[3][4] Understanding how the specific substituents on this compound influence each step is critical for rational protocol design.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition : A Pd(0) complex inserts into the carbon-chlorine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][5] The strong inductive and resonance electron-withdrawing effects of the fluoro and nitro groups, respectively, decrease electron density at the carbon bearing the chlorine atom, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Transmetalation : The organic group from the activated boronic acid (or boronate ester) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[6]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]
The Role of the Fluoro and Nitro Substituents:
-
Nitro Group (-NO₂) : As a powerful electron-withdrawing group, the nitro substituent significantly activates the C-Cl bond, facilitating oxidative addition. While the nitro group itself is generally stable under Suzuki conditions, its presence can influence the choice of ligand and base to avoid unwanted side reactions.[7][8] In some advanced applications, the C-NO₂ bond itself can be used as a coupling partner, but for this substrate, the C-Cl bond is the target.[7][8][9]
-
Fluoro Group (-F) : The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, further activating the substrate. Its small size and high electronegativity can also influence the geometry and stability of the palladium intermediates.[10] This "ortho-fluorine effect" can play a significant role in enhancing reaction rates and selectivity.[10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of coupling an activated but challenging substrate like this compound is highly dependent on the judicious selection of each reaction component.
| Component | Recommended Starting Points | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precatalysts. The true active catalyst, Pd(0)Lₙ, is formed in situ. |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhosOther: P(t-Bu)₃ | This is the most critical parameter. Aryl chlorides require electron-rich, sterically bulky phosphine ligands.[12][13] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step. Simple ligands like PPh₃ are generally ineffective for this class of substrate. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is essential for activating the boronic acid. K₃PO₄ is often an excellent first choice as it is effective but generally mild enough to be compatible with sensitive functional groups. Stronger bases like Cs₂CO₃ may be required in some cases. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester (1.1 - 1.5 equiv.) | A slight excess of the boronic acid partner is used to drive the reaction to completion. Pinacol esters can offer enhanced stability and may reduce homocoupling side reactions. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A polar aprotic solvent is typically used, often with a small amount of water.[2] Water helps to solubilize the inorganic base and can play a direct role in the transmetalation step. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to achieve a reasonable reaction rate for the coupling of aryl chlorides. |
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[14]
-
Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes while stirring to ensure the reaction mixture is thoroughly deoxygenated.[14][15]
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A typical experimental workflow for the reaction.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times for Suzuki couplings, often leading to higher yields and cleaner reaction profiles.[16]
Reagents & Equipment:
-
Same reagents as Protocol 1
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4.5 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water (5:1) solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat to 120 °C for 15-45 minutes. (Hold time may require optimization).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand.3. Incorrect base or solvent. | 1. Ensure thorough degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a more electron-rich, bulky ligand (e.g., from XPhos to RuPhos).3. Screen different bases (e.g., Cs₂CO₃) and solvent systems. Increase temperature. |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use anhydrous solvents (if not using an aqueous system), ensure the base is freshly opened or dried, and use boronate esters instead of boronic acids. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination promoting oxidative homocoupling; catalyst system favors this pathway. | Rigorously exclude oxygen from the reaction. Lowering the catalyst loading or changing the ligand may help. |
| Incomplete Conversion | Insufficient heating or reaction time; catalyst deactivation. | Increase reaction temperature or time. If the reaction stalls, consider adding a fresh portion of the catalyst/ligand. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex, functionalized biaryl compounds. Success with this electron-deficient aryl chloride is not fortuitous; it is achieved through a rational understanding of the reaction mechanism and careful control of key parameters. The choice of a sterically hindered, electron-rich phosphine ligand is paramount for activating the C-Cl bond. By leveraging the robust protocols and optimization strategies outlined in this guide, researchers and drug development professionals can confidently and efficiently utilize this versatile building block to advance their synthetic programs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 1-Chloro-2-fluoro-3-nitrobenzene
Introduction
1-Chloro-2-fluoro-3-nitrobenzene is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a nitro group ortho to both a fluorine and a chlorine atom, provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the differential reactivity of the halogen substituents allows for selective and regiocontrolled synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of valuable pharmaceutical intermediates from this starting material. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations.
Key Synthetic Transformations
The synthetic utility of this compound primarily revolves around two key transformations: nucleophilic aromatic substitution and reduction of the nitro group. The strategic sequencing of these reactions allows for the generation of a diverse array of intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 3-position, being a potent electron-withdrawing group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, both the chlorine and fluorine atoms are in activated positions.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[1][2] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the nitro group, which is a key factor in the activation of the ring towards this reaction.[1]
Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond, which makes the carbon atom more electrophilic.[2] This differential reactivity can be exploited for selective substitution.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a common functional group in many pharmaceuticals. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere.[3][4] Chemical reduction methods using reagents like sodium borohydride (NaBH4) in the presence of a catalyst, or iron, tin, or zinc in acidic media are also widely employed.[4]
The choice of reducing agent and reaction conditions is critical to avoid undesired side reactions, such as the hydrogenolysis of the halogen substituents. For instance, catalytic hydrogenation can sometimes lead to dehalogenation, especially with palladium-based catalysts.
Synthetic Pathways and Protocols
Here, we detail the synthesis of key pharmaceutical intermediates from this compound.
Pathway 1: Synthesis of 2-Fluoro-3-nitroaniline and its Derivatives
A common strategy is the selective substitution of the more labile chlorine atom followed by further modifications.
References
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 1-Chloro-2-fluoro-3-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. 1-Chloro-2-fluoro-3-nitrobenzene, a trifunctional aromatic compound, represents a key building block with significant potential for the synthesis of complex agrochemicals. Its unique arrangement of chloro, fluoro, and nitro substituents on the benzene ring offers a versatile platform for a variety of chemical transformations, enabling the construction of innovative herbicides, fungicides, and insecticides.[1] This document serves as a detailed guide for researchers, chemists, and professionals in the agrochemical industry, outlining the applications and detailed synthetic protocols involving this compound.
The reactivity of this molecule is governed by the interplay of its functional groups. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, while also being readily reducible to a primary amine. The presence of two different halogen atoms, chlorine and fluorine, at specific positions allows for selective and differential reactivity, providing a handle for diverse synthetic manipulations.
This guide will focus on a key application: the use of this compound as a precursor for a new generation of picolinic acid herbicides, which act as synthetic auxins. This class of herbicides is crucial for controlling broadleaf weeds in various crops.
Core Application: Synthesis of Picolinic Acid Herbicides
A significant application of this compound in agrochemical synthesis is its role as a precursor to 3-Chloro-2-fluoroaniline. This aniline is a critical intermediate in the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, a class of potent herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species.[2]
The overall synthetic strategy involves two main stages:
-
Reduction of this compound to the corresponding 3-Chloro-2-fluoroaniline.
-
Multi-step synthesis of the picolinic acid herbicide using the prepared 3-Chloro-2-fluoroaniline as a key building block.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 3-Chloro-2-fluoroaniline
The reduction of the nitro group in this compound to an amine is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
References
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Nucleophilic Aromatic Substitution of 1-Chloro-2-fluoro-3-nitrobenzene with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 2-fluoro-3-nitrophenylamines via the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-fluoro-3-nitrobenzene and various primary amines. We delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, offering a rationale for the preferential substitution of the fluorine atom. A detailed, field-proven laboratory protocol is presented, accompanied by safety precautions, data interpretation, and troubleshooting advice to ensure reliable and reproducible outcomes. This guide is intended to equip researchers in medicinal chemistry and organic synthesis with the foundational knowledge and practical steps required to successfully utilize this important synthetic transformation.
Introduction: The Strategic Importance of SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr reactions are effective on electron-deficient rings, typically those bearing potent electron-withdrawing groups such as a nitro moiety.[2][3] This reactivity makes SNAr an indispensable tool in the synthesis of pharmaceuticals and agrochemicals, where substituted aniline derivatives often serve as key structural motifs.
The substrate, this compound, is a particularly interesting electrophile. It possesses two potential leaving groups (fluorine and chlorine) and is strongly activated by an ortho/meta directing nitro group. Understanding the factors that govern which halogen is displaced is critical for predictable and efficient synthesis. This application note will elucidate the principles of this selectivity and provide a robust protocol for reacting this substrate with primary amines.
Mechanistic Rationale and Regioselectivity
The reaction proceeds through a two-step addition-elimination mechanism.[3] This pathway involves the initial attack of the nucleophile (the primary amine) on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[3][6] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]
The Role of the Nitro Group
The presence of the strongly electron-withdrawing nitro group is essential for this reaction to proceed efficiently. It serves to stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the electron density onto its oxygen atoms.[4][7] This stabilization lowers the activation energy of the first, rate-limiting step.[5]
Regioselectivity: Why Fluorine is the Preferred Leaving Group
In this compound, the nitro group is positioned ortho to the fluorine atom and meta to the chlorine atom. For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack.[3][4]
-
Attack at C-2 (displacing Fluorine): When the amine attacks the carbon bearing the fluorine atom, the resulting negative charge can be delocalized directly onto the ortho-nitro group through resonance. This provides significant stabilization to the intermediate.[5]
-
Attack at C-1 (displacing Chlorine): If the amine were to attack the carbon bearing the chlorine atom, the negative charge in the intermediate could not be delocalized onto the nitro group via resonance because of its meta position.[4][5]
This difference in stabilization overwhelmingly favors the attack at the C-2 position, leading to the selective displacement of the fluorine atom.
Furthermore, in SNAr reactions, the expected leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted (F > Cl ≈ Br > I).[1] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[3][6] The extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic and strongly stabilizes the developing negative charge in the transition state, thereby accelerating the rate of attack.[6][7][8]
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine. Reaction conditions may require optimization depending on the specific amine used.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (50 or 100 mL) |
| Primary amine (e.g., Benzylamine) | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) | Magnetic stirrer and stir bar |
| Ethanol (or DMSO, DMF) | Heating mantle or oil bath |
| Deionized water | Buchner funnel and filter flask |
| Ethyl acetate | Rotary evaporator |
| Hexanes | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard glassware for extraction |
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[9][10] May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166, and a flame-resistant lab coat.[9][11]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[9][11] An eyewash station and safety shower should be readily accessible.[11]
-
Handling: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][10]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and the primary amine (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M. Polar organic solvents are generally effective for this reaction.[12]
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C (or reflux temperature for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).[12] A suitable eluent system is typically 20-30% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10 times the reaction volume) with stirring.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Summary of Reaction Parameters
The optimal conditions can vary based on the nucleophilicity of the primary amine. The following table provides a general guideline.
| Parameter | Condition / Reagent | Rationale / Notes |
| Stoichiometry | Amine: ~1.1 eq | A slight excess of the amine ensures complete consumption of the limiting reagent. |
| Base | K₂CO₃, Et₃N, DBU (1.5-2.0 eq) | Neutralizes the HF byproduct, driving the reaction to completion.[12] Carbonates are often preferred for their low cost and ease of removal. |
| Solvent | DMSO, DMF, NMP, Ethanol, Acetonitrile | Polar solvents are necessary to dissolve the reagents and facilitate the ionic mechanism.[12] Aprotic polar solvents (DMSO, DMF) are often superior. |
| Temperature | 80 °C - Reflux | Provides sufficient thermal energy to overcome the activation barrier. Higher temperatures may be needed for less reactive amines. |
| Time | 8 - 24 hours | Highly dependent on the amine's reactivity and the reaction temperature. Should be monitored by TLC. |
Troubleshooting and Field Insights
-
No Reaction or Low Conversion:
-
Cause: The amine may be insufficiently nucleophilic, or the temperature may be too low.
-
Solution: Switch to a more polar aprotic solvent like DMSO or DMF to enhance reactivity.[12] Increase the reaction temperature. If the amine is an aniline derivative with electron-withdrawing groups, consider using a stronger base or higher temperatures.
-
-
Formation of Multiple Products:
-
Cause: If the reaction is run for too long or at excessively high temperatures, there is a risk of a second substitution reaction displacing the chlorine atom.
-
Solution: Carefully monitor the reaction by TLC and stop it once the starting material is consumed. Purify the desired mono-substituted product using column chromatography.
-
-
Difficulty in Product Precipitation:
-
Cause: The product may have some solubility in water, especially if the 'R' group on the amine is small or polar.
-
Solution: If the product does not precipitate upon addition to water, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry with MgSO₄, and concentrate under reduced pressure.
-
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. Question Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.at [fishersci.at]
- 11. fishersci.com [fishersci.com]
- 12. Aromatic Nucleophilic Substitution [fishersci.se]
Application Note: Catalytic Transformations of 1-Chloro-2-fluoro-3-nitrobenzene
An In-Depth Technical Guide
Introduction: The Synthetic Versatility of a Trifunctional Scaffolding
1-Chloro-2-fluoro-3-nitrobenzene is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2][3] Its utility stems from the distinct reactivity of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom. The electronic interplay between the potent electron-withdrawing nitro group and the two different halogen atoms allows for a range of selective chemical transformations.[4][5] Mastering the catalytic methodologies to address each functional group chemoselectively is crucial for constructing complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[3]
This guide provides a detailed exploration of key catalytic methods for the transformation of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data-driven insights to empower researchers in their synthetic endeavors. The three primary transformations covered are:
-
Chemoselective Reduction of the Nitro Group: Conversion to the corresponding aniline, a critical precursor for amides, heterocycles, and diazonium salts, while preserving the fragile carbon-halogen bonds.
-
Catalytic Nucleophilic Aromatic Substitution (SNAr): Selective displacement of one of the halogen atoms, leveraging the electronic activation provided by the adjacent nitro group.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds, primarily at the more reactive C-Cl position.
The strategic application of these catalytic methods unlocks a vast chemical space, enabling the rational design and synthesis of novel chemical entities.
Caption: Fig. 1: Key Synthetic Pathways from this compound.
Section 1: Chemoselective Reduction of the Nitro Group to 2-Fluoro-3-chloroaniline
The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis, providing access to the invaluable aniline moiety.[6] The primary challenge when working with halogenated nitroarenes is preventing hydrodehalogenation, a common side reaction under many catalytic hydrogenation conditions.[7][8] The selection of the catalyst and reaction conditions is therefore paramount to achieving high chemoselectivity.
Expertise & Rationale: Catalyst Selection for Halogen Preservation
-
Palladium on Carbon (Pd/C): While being a highly efficient catalyst for nitro reduction, Pd/C can readily catalyze the cleavage of C-Br and C-I bonds. C-Cl bonds are more robust but can still be susceptible to hydrogenolysis, especially at elevated temperatures and pressures.[6] However, by using a hydrogen donor like hydrazine hydrate instead of H₂ gas, the reaction conditions can be tuned for high selectivity.[6]
-
Raney Nickel (Raney Ni): This catalyst is often the preferred choice for reducing nitro groups in the presence of chlorine substituents.[8] It generally exhibits lower activity for hydrodechlorination compared to palladium, making it a more reliable option for this specific substrate.[9][10]
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These classic stoichiometric methods are highly effective and chemoselective for nitro reduction.[8][11] They are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. However, they generate significant metallic waste, making catalytic methods preferable from a green chemistry perspective.
Protocol 1: Chemoselective Reduction using Raney Nickel
This protocol is adapted from established procedures for the reduction of halogenated nitroarenes and is optimized for selectivity.[9][10]
Materials:
-
This compound (1.0 mmol, 175.5 mg)
-
Raney Nickel (approx. 5-10% by weight of substrate, ~10-20 mg, aqueous slurry)
-
Methanol (15 mL)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (175.5 mg).
-
Solvent Addition: Add methanol (15 mL) to dissolve the substrate.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry in water or ethanol.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask by evacuating and refilling with H₂ gas three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (balloon). Monitor the reaction progress by TLC or GC-MS (typically complete within 3-6 hours).
-
Work-up: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-fluoro-3-chloroaniline. The product can be purified further by column chromatography if necessary.
Expected Outcome: This method typically affords the desired 2-fluoro-3-chloroaniline in high yield (>95%) with minimal dehalogenation.
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel | Minimizes hydrodechlorination compared to Palladium catalysts.[8][9] |
| Hydrogen Source | H₂ Gas (1 atm) | Sufficient for reduction without requiring high pressures that can promote side reactions. |
| Solvent | Methanol | Excellent solvent for the substrate and does not interfere with the reaction. |
| Temperature | Room Temperature | Mild conditions that favor chemoselectivity and prevent catalyst deactivation. |
Section 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound is governed by the powerful activating effect of the nitro group. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12]
Expertise & Rationale: Predicting Regioselectivity
-
Electronic Activation: The nitro group strongly stabilizes the negative charge of the Meisenheimer complex through resonance when it is positioned ortho or para to the site of nucleophilic attack.[4][12]
-
Substrate Analysis: In this compound, the nitro group is ortho to the fluorine atom but meta to the chlorine atom. Consequently, the C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bond.[5]
-
Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group, often better than chloride. This is because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to the rate-determining nucleophilic attack.[4]
Therefore, nucleophilic attack will occur selectively at the C2 position, displacing the fluoride ion.
Caption: Fig. 2: Regioselectivity in SNAr.
Protocol 2: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol provides a general method for the substitution of the activated fluorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 mmol, 175.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
Reactor Setup: In an oven-dried round-bottom flask, combine this compound (175.5 mg) and potassium carbonate (276.4 mg).
-
Solvent and Reagent Addition: Add DMSO (5 mL) followed by morpholine (0.105 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL), then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(2-chloro-6-nitrophenyl)morpholine.
| Parameter | Condition | Rationale |
| Nucleophile | Morpholine | A common secondary amine used in medicinal chemistry. |
| Base | K₂CO₃ | A mild inorganic base to neutralize the HF formed during the reaction. |
| Solvent | DMSO | A polar aprotic solvent that accelerates SNAr reactions by solvating the cation (K⁺) and leaving the nucleophile highly reactive.[13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier without causing decomposition. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[14] For substrates with multiple halogen atoms like this compound, selectivity is dictated by the relative rates of oxidative addition of the C-X bonds to the Pd(0) catalyst.
Expertise & Rationale: C-Cl vs. C-F Bond Reactivity
In the context of palladium catalysis, the C-Cl bond is significantly more reactive towards oxidative addition than the C-F bond.[15][16] The C-F bond is the strongest carbon-halogen bond and is generally considered inert under standard cross-coupling conditions, requiring specialized catalysts or conditions for activation.[17] Therefore, reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can be performed selectively at the C1 position, leaving the C-F and nitro groups intact.
Caption: Fig. 3: Catalytic Cycle for Suzuki-Miyaura Coupling at the C-Cl Bond.
Protocol 3: Suzuki-Miyaura Coupling at the Chlorine Position
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the C1 position, using phenylboronic acid as a representative coupling partner.[18][19]
Materials:
-
This compound (1.0 mmol, 175.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 636.8 mg)
-
Toluene (5 mL) and Water (1 mL), degassed
Procedure:
-
Reactor Setup: To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 2-fluoro-3-nitro-1,1'-biphenyl product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | A highly active and versatile catalyst system for the coupling of challenging aryl chlorides.[18] |
| Base | K₃PO₄ | An effective base for Suzuki couplings, facilitating the transmetalation step. |
| Solvent System | Toluene/Water | A common biphasic system for Suzuki reactions that promotes dissolution of both organic and inorganic reagents. |
| Atmosphere | Inert (Argon/N₂) | Pd(0) catalytic species are oxygen-sensitive; an inert atmosphere is critical for catalyst longevity and reaction success. |
Conclusion
This compound is a substrate of significant synthetic potential, enabled by modern catalytic methods. The protocols and rationales presented herein demonstrate that its three functional groups can be addressed with high selectivity. Chemoselective reduction of the nitro group is readily achieved with catalysts like Raney Nickel. The fluorine atom is selectively targeted in nucleophilic aromatic substitution due to electronic activation from the ortho-nitro group. Finally, the C-Cl bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions. By understanding the inherent reactivity of this molecule and applying the appropriate catalytic system, researchers can efficiently generate a diverse array of complex chemical structures for various applications.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. jmcct.com [jmcct.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. thermofishersci.in [thermofishersci.in]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
synthesis of heterocyclic compounds from 1-Chloro-2-fluoro-3-nitrobenzene
An Application Guide for the Synthesis of Heterocyclic Compounds from 1-Chloro-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring two distinct halogen atoms and a powerful electron-withdrawing nitro group, allows for controlled and regioselective functionalization. This guide provides an in-depth exploration of the chemical principles and practical protocols for leveraging this building block to synthesize medicinally relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. We will elucidate the underlying mechanisms of the key transformations, provide detailed experimental procedures, and offer insights into optimizing reaction conditions.
The Chemical Logic of this compound
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical electrophilic aromatic substitutions, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[1]
Key Structural Features and Their Implications:
-
Nitro Group (-NO₂): This group is a potent activator for SNAr reactions. Through its strong -I (inductive) and -M (mesomeric) effects, it withdraws electron density from the benzene ring, making the ipso-carbons (the carbons bearing the halogens) highly electrophilic and susceptible to attack by nucleophiles.[2][3] Crucially, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1][2] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge onto the oxygen atoms of the nitro group.[3]
-
Two Halogen Leaving Groups (F and Cl): The presence of both fluorine and chlorine provides an opportunity for regioselective synthesis. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[4] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and better able to stabilize the developing negative charge in the transition state.[5] Consequently, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in activated aromatic systems. This preferential reactivity allows for the selective displacement of the fluorine atom, leaving the chlorine atom intact for subsequent transformations.
The general mechanism for SNAr on this substrate is a two-step addition-elimination process, as illustrated below.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis of Key Precursors: From Nitroarene to Diamine
A common and pivotal strategy for constructing fused heterocyclic systems like benzimidazoles and quinoxalines is the cyclocondensation reaction involving an o-phenylenediamine derivative. Therefore, the initial synthetic sequence often involves a nucleophilic substitution to introduce a nitrogen-based nucleophile, followed by the reduction of the nitro group to an amine.
For example, reaction with a primary amine (R-NH₂) would preferentially displace the fluorine atom. The subsequent reduction of the nitro group yields a key 1,2-diaminobenzene intermediate, primed for cyclization.
Protocol 1: Synthesis of a Generic N-Substituted 3-Chloro-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Reagents: Add a primary amine (R-NH₂, 1.1 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.0 eq.). The base is crucial to neutralize the HF formed during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will typically precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-substituted 3-chloro-2-nitroaniline.
Protocol 2: Reduction of the Nitro Group to Form a 1,2-Diaminobenzene Derivative
-
Reaction Setup: Suspend the N-substituted 3-chloro-2-nitroaniline (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.
-
Reducing Agent: Add a reducing agent such as iron powder (Fe, 5.0 eq.) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl). Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[6]
-
Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, filter it through a pad of Celite to remove the iron salts, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting diamine can often be used in the next step without extensive purification. If necessary, it can be purified by column chromatography.
Application in Heterocyclic Synthesis
Benzimidazole Synthesis
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a classic and reliable method.[8]
Caption: Workflow for Benzimidazole Synthesis.
Protocol 3: Synthesis of a Substituted Benzimidazole
-
Reaction Setup: To the crude 1,2-diaminobenzene derivative from Protocol 2 (1.0 eq.), add an aldehyde (R'-CHO, 1.1 eq.).
-
Oxidant and Solvent: A common method involves using sodium metabisulfite (Na₂S₂O₅) as an oxidative cyclization agent in a solvent like DMF or ethanol.[8]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to yield the target benzimidazole.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Yield Range |
| o-phenylenediamine | Aldehyde | Na₂S₂O₅, DMF, RT | 2-Substituted Benzimidazole | Moderate to Excellent |
| o-phenylenediamine | Carboxylic Acid | 4M HCl, Reflux | 2-Substituted Benzimidazole | Good to Excellent |
Quinoxaline Synthesis
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-cancer and anti-viral properties.[9][10] They are most commonly synthesized by the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[9][11]
Caption: Workflow for Quinoxaline Synthesis.
Protocol 4: Synthesis of a Substituted Quinoxaline
-
Reaction Setup: Dissolve the 1,2-diaminobenzene derivative from Protocol 2 (1.0 eq.) in ethanol or acetic acid.
-
Addition of Dicarbonyl: Add the α-dicarbonyl compound (e.g., benzil, 1.0 eq.) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. The reaction is often catalyzed by a small amount of acid.
-
Work-up: Cool the reaction mixture. The quinoxaline product frequently crystallizes directly from the solution upon cooling.
-
Purification: Collect the product by filtration and wash with cold ethanol to obtain the pure quinoxaline.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Yield Range |
| o-phenylenediamine | Benzil | Ethanol, Reflux | 2,3-Diphenylquinoxaline | Excellent |
| o-phenylenediamine | Glyoxal | Acetic Acid, RT | Quinoxaline | Good |
Phenazine Synthesis
Phenazines are redox-active compounds with applications as antibiotics and in materials science.[12][13] A common route to substituted phenazines is the condensation of a substituted o-phenylenediamine with a catechol or quinone derivative, often under oxidative conditions. The Wohl-Aue reaction is a classic method involving the reaction of an aniline with a nitrobenzene.[12]
Protocol 5: Synthesis of a Substituted Phenazine (Conceptual)
-
Reactants: A potential route could involve the reaction of the 1,2-diaminobenzene derivative (from Protocol 2) with a suitably substituted o-benzoquinone.
-
Reaction Conditions: The condensation is typically carried out in a polar solvent like ethanol or acetic acid, often with air or another oxidant to facilitate the final aromatization step.
-
Mechanism: The reaction proceeds through initial Schiff base formation followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic phenazine core.
Safety and Handling
This compound is a potentially hazardous chemical.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound stands out as a powerful and versatile building block for heterocyclic synthesis. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the regioselective introduction of various functional groups. By coupling SNAr reactions with subsequent nitro group reduction, chemists can readily access key o-phenylenediamine intermediates. These precursors are gateways to a vast array of valuable heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines, which are of paramount importance to the pharmaceutical and materials science industries. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this valuable starting material.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 6. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. Synthetic routes for phenazines: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
Application Notes and Protocols: Regioselective Synthesis of Aryl Thioethers via Nucleophilic Aromatic Substitution of 1-Chloro-2-fluoro-3-nitrobenzene
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the reaction of 1-chloro-2-fluoro-3-nitrobenzene with sulfur nucleophiles. It delves into the mechanistic principles of nucleophilic aromatic substitution (SNAr), with a particular focus on the factors governing regioselectivity. Detailed, field-tested protocols for the synthesis of aryl thioethers are presented, accompanied by expert insights into experimental design, safety considerations, and data interpretation. The aim is to equip researchers with the foundational knowledge and practical tools to successfully employ this versatile reaction in their synthetic endeavors.
Introduction: The Significance of Aryl Thioethers
Aryl thioethers are a pivotal class of compounds with widespread applications in medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs underscores their importance as pharmacophores. The thioether linkage can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[1][2][3] In drug discovery, the synthesis of diverse thioether derivatives is a common strategy for lead optimization.[1][2][3] Furthermore, these sulfur-containing molecules serve as crucial intermediates in the synthesis of more complex molecular architectures.[4][5]
The reaction of activated aryl halides with sulfur nucleophiles via nucleophilic aromatic substitution (SNAr) is a cornerstone of aryl thioether synthesis.[6][7][8] The substrate, this compound, presents an interesting case study in regioselectivity due to the presence of two different halogen leaving groups activated by a nitro group. Understanding and controlling which halogen is displaced is paramount for achieving the desired product.
Mechanistic Insights: The SNAr Reaction and Regioselectivity
The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][9] The presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in this compound, is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction.[9][10] The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring.
Factors Governing Regioselectivity
In this compound, the incoming sulfur nucleophile can theoretically displace either the chloride or the fluoride. The regiochemical outcome of this reaction is primarily dictated by two opposing factors:
-
Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached (C-2) more electrophilic and thus more susceptible to nucleophilic attack.
-
Leaving Group Ability: The carbon-halogen bond strength plays a critical role in the elimination step. The C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride.
General Rule of Thumb: In most SNAr reactions, the rate-determining step is the initial nucleophilic attack. Therefore, the position most activated by electron-withdrawing groups will be preferentially attacked. In the case of this compound, the nitro group is ortho to both the fluorine and the chlorine. However, the superior ability of fluorine to stabilize the negative charge of the Meisenheimer complex through its inductive effect generally directs the nucleophilic attack to the carbon bearing the fluorine atom. Despite chloride being a better leaving group, the initial attack is the kinetically favored pathway.
The following diagram illustrates the mechanistic pathways for the reaction of this compound with a generic sulfur nucleophile (RS⁻).
Caption: SNAr Mechanism for this compound.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with sulfur nucleophiles. It is crucial to adapt these procedures based on the specific nucleophile and desired scale of the reaction.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[11] Many thiols are volatile and have strong, unpleasant odors. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >98% | Commercially Available |
| Thiophenol (or other thiol) | >98% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Magnesium Sulfate (MgSO₄), anhydrous | - | Commercially Available |
Protocol for the Synthesis of 2-Chloro-3-nitrophenyl phenyl sulfide
This protocol details the reaction with thiophenol as a representative sulfur nucleophile.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 mmol, 175.5 mg).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask and stir to dissolve the starting material. Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg).
-
Nucleophile Addition: Slowly add thiophenol (1.05 mmol, 115.7 mg, 0.11 mL) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-chloro-3-nitrophenyl phenyl sulfide as a solid.
Expected Results and Characterization
The reaction should yield the major regioisomer, 2-chloro-3-nitrophenyl phenyl sulfide, with high selectivity. The product can be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the isolated solid.
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for Thioether Synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., 40-50 °C) may be necessary for less reactive thiols. |
| Inactive base. | Use freshly dried potassium carbonate. | |
| Formation of Side Products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
| Oxidation of the thiol. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Low Yield | Inefficient extraction or purification. | Optimize the workup and purification procedures. Ensure complete extraction of the product. |
| Decomposition of starting material or product. | Avoid excessive heating. |
Conclusion
The reaction of this compound with sulfur nucleophiles is a robust and reliable method for the regioselective synthesis of aryl thioethers. A thorough understanding of the underlying SNAr mechanism, particularly the factors influencing regioselectivity, is essential for successful experimental design. The protocols and insights provided in this application note offer a solid foundation for researchers to utilize this valuable transformation in their synthetic programs, contributing to advancements in drug discovery and materials science.
References
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Robust Synthesis of 3-Amino-2-fluorochlorobenzene
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-amino-2-fluorochlorobenzene, a critical intermediate in modern pharmaceutical development, from 1-chloro-2-fluoro-3-nitrobenzene.[1][2] Fluorinated anilines are foundational building blocks in the synthesis of targeted therapies, particularly in oncology, where their unique electronic properties can enhance drug efficacy and pharmacokinetic profiles.[3][4][5][6] We present two robust reduction methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic metal-acid reduction using iron in acetic acid. This guide offers detailed, step-by-step protocols, in-depth safety analyses, and a comparative assessment to aid researchers and process chemists in selecting the optimal method for their specific scale and equipment capabilities.
Introduction: The Strategic Importance of Fluorinated Anilines
The reduction of aromatic nitro compounds is one ofthe most fundamental and widely utilized transformations in organic chemistry, providing essential access to the corresponding anilines.[7] 3-Amino-2-fluorochlorobenzene is a highly valuable substituted aniline due to the strategic placement of its functional groups. The presence of fluorine, chlorine, and amine moieties provides multiple reaction sites for constructing complex molecular architectures. In drug discovery, the incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6]
This application note is designed to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and critical safety considerations, ensuring that the described protocols are not only effective but also self-validating and safe for scalable operations.
Selection of Synthetic Strategy: A Comparative Analysis
The conversion of this compound to the desired aniline can be achieved through several established methods. The choice of method is critical and depends on factors such as scale, available equipment, safety infrastructure, and environmental considerations.
-
Catalytic Hydrogenation: This is the preferred industrial method for nitro group reductions due to its high atom economy, generating only water as a stoichiometric byproduct.[7][8][9] Catalysts like palladium on carbon (Pd/C) or Raney Nickel are highly efficient.[7][10] However, this method involves the use of highly flammable hydrogen gas and pyrophoric catalysts, mandating specialized high-pressure reactors and rigorous safety protocols.[11][12][13][14] A potential side reaction is hydrodehalogenation, which could be a concern with the chloro-substituent.[10]
-
Metal-Acid Reduction (Bechamp Reduction): This classic method, often employing iron powder in an acidic medium like acetic or hydrochloric acid, is robust, highly chemoselective, and avoids the hazards of high-pressure hydrogenation.[10][15][16] Iron is inexpensive, low-toxicity, and environmentally benign.[17] The primary drawback is its stoichiometric nature, which generates large quantities of iron oxide sludge, posing waste disposal challenges on an industrial scale.[8][15]
For this guide, we will detail both methods. Protocol A (Catalytic Hydrogenation) represents the more modern, efficient, and "green" approach suitable for facilities equipped for it. Protocol B (Iron/Acetic Acid Reduction) offers a highly reliable and accessible alternative that can be performed with standard laboratory equipment.
General Synthetic Workflow
The overall process for both protocols follows a logical sequence from starting material to purified final product.
Figure 1: General workflow for the synthesis of 3-amino-2-fluorochlorobenzene.
Protocol A: Scalable Catalytic Hydrogenation
This protocol is designed for use in a high-pressure hydrogenation reactor (autoclave) and requires strict adherence to safety procedures.
Materials and Equipment
-
Reagents: this compound (C₆H₃ClFNO₂), Palladium on Carbon (5% or 10% Pd, wet), Ethanol (anhydrous), Nitrogen (high purity), Hydrogen (high purity).
-
Equipment: High-pressure autoclave with gas inlet/outlet, pressure gauge, thermocouple, and mechanical stirring; filtration apparatus (e.g., Büchner funnel), Celite® 545, standard laboratory glassware.
Critical Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air between 4% and 76%.[13] All operations must be conducted in a well-ventilated area (fume hood or designated bay) free of ignition sources.
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and containing adsorbed hydrogen.[11][12][13] The catalyst must be handled as a wet slurry, and spent catalyst must be kept wet during filtration and disposal.[11]
-
Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic and can lead to a thermal runaway if not properly controlled.[9][18] Ensure adequate cooling and monitor the reaction temperature closely.
-
Reactor Integrity: Ensure the high-pressure reactor is rated for the intended pressure and temperature. Always perform a leak test with nitrogen before introducing hydrogen.[19]
Step-by-Step Experimental Protocol
-
Reactor Charging: Charge the autoclave vessel with this compound (1.0 eq) and anhydrous ethanol (10-15 mL per gram of substrate).
-
Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 5 times to ensure the complete removal of oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add 5% Pd/C (0.5-2 mol%, wet) as a slurry in a small amount of ethanol. The constant inert gas flow is critical to prevent catalyst ignition.
-
Hydrogenation: Seal the reactor. Perform three final nitrogen purge cycles. Subsequently, purge the vessel with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction Execution: Begin vigorous stirring and maintain the internal temperature at 25-40°C. The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir.
-
Reaction Completion and Cooldown: Once the reaction is complete (typically 4-8 hours), stop the heating (if any) and allow the reactor to cool to ambient temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen gas to a safe exhaust. Purge the reactor 5 times with nitrogen to remove all residual hydrogen.[13][19]
-
Catalyst Filtration: This is a CRITICAL SAFETY STEP . Prepare a Büchner funnel with a 1-inch pad of Celite®, wetted with ethanol. Under a nitrogen atmosphere if possible, transfer the reaction mixture to the funnel. Filter the mixture, ensuring the Celite pad and the collected catalyst cake remain wet with ethanol at all times . Wash the catalyst cake with additional ethanol.
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-2-fluorochlorobenzene.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Figure 2: Critical safety workflow for handling pyrophoric Pd/C catalyst post-hydrogenation.
Protocol B: Iron/Acetic Acid Reduction (Bechamp Reduction)
This protocol uses standard laboratory glassware and avoids the hazards of high-pressure hydrogenation, making it suitable for a wider range of laboratory settings.
Materials and Equipment
-
Reagents: this compound (C₆H₃ClFNO₂), Iron powder (<325 mesh), Glacial Acetic Acid, Ethanol, Water, Ethyl Acetate, Saturated Sodium Bicarbonate solution.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirring, Büchner funnel, separatory funnel.
Safety Considerations
-
Exothermic Reaction: The reaction is exothermic. Maintain good temperature control.
-
Hydrogen Evolution: Flammable hydrogen gas is evolved during the reaction. Ensure the procedure is performed in a well-ventilated fume hood.
-
Corrosive Acid: Glacial acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE).
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), ethanol (5 mL/g), and water (2 mL/g).
-
Reagent Addition: Add iron powder (3.0-4.0 eq) to the mixture. With vigorous stirring, slowly add glacial acetic acid (10-12 eq) portion-wise or via an addition funnel. An exotherm will be observed.
-
Reaction Execution: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C). Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Work-Up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate to the residue. Slowly and carefully add saturated sodium bicarbonate solution with stirring until the evolution of CO₂ ceases and the aqueous layer is basic (pH > 8).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Product Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by vacuum distillation or recrystallization as described in Protocol A.
Data Summary and Method Comparison
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Iron/Acetic Acid Reduction |
| Primary Reagents | H₂, Pd/C, Ethanol | Fe, Acetic Acid, Ethanol/H₂O |
| Typical Yield | >95% | 85-95% |
| Purity (Crude) | >98% | >90% |
| Reaction Time | 4-8 hours | 2-4 hours |
| Key Safety Concerns | Flammable H₂ gas, pyrophoric catalyst, high pressure | Exothermic reaction, H₂ evolution, corrosive acid |
| Waste Products | Spent catalyst (handle as hazardous) | Iron oxide sludge, neutralized salts |
| Scalability Pros | High atom economy, low waste volume, high purity | Uses standard equipment, avoids high pressure |
| Scalability Cons | Requires specialized high-pressure equipment | Large volume of solid waste, stoichiometric |
Conclusion
Both catalytic hydrogenation and iron/acetic acid reduction are effective and scalable methods for synthesizing 3-amino-2-fluorochlorobenzene. The choice between them is primarily dictated by the available infrastructure and safety capabilities. Catalytic hydrogenation offers a more sustainable and efficient process, yielding a higher purity product with minimal waste, but demands a significant investment in specialized equipment and stringent safety protocols.[9] The Bechamp reduction provides a reliable, lower-cost alternative that is well-suited for laboratories not equipped for high-pressure reactions, though it requires managing a larger waste stream.[8][17] By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely produce this vital pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. helgroup.com [helgroup.com]
- 15. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. mt.com [mt.com]
- 19. njhjchem.com [njhjchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-2-fluoro-3-nitrobenzene by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-fluoro-3-nitrobenzene using column chromatography. Here, we move beyond generic protocols to offer a framework for method development and troubleshooting, grounded in the physicochemical properties of halogenated nitroaromatics. Our approach emphasizes building a robust, self-validating purification system tailored to your specific crude product mixture.
I. Foundational Knowledge: Understanding the Separation Challenge
The successful purification of this compound hinges on exploiting the subtle differences in polarity between the target compound and its likely impurities. The primary impurities in a typical synthesis are often positional isomers and unreacted starting materials.
Common Impurities in the Synthesis of this compound:
| Compound | Structure | Polarity Relative to Target | Potential for Co-elution |
| This compound (Target) | C₆H₃ClFNO₂ | - | - |
| 2,3-Dichloronitrobenzene (Starting Material) | C₆H₃Cl₂NO₂ | Similar | High |
| Other Isomers (e.g., 1-Chloro-2-fluoro-4-nitrobenzene) | C₆H₃ClFNO₂ | Very Similar | Very High |
| Dinitro compounds | C₆H₃FN₂O₄ | More Polar | Low |
The key challenge lies in the separation of positional isomers, which often have very similar polarities, making their resolution by standard column chromatography non-trivial.[1]
II. Experimental Workflow: Developing a Purification Protocol
A robust purification protocol is not a one-size-fits-all solution but rather a method developed and optimized for your specific reaction outcome. This workflow guides you through the essential steps of developing a reliable separation.
Caption: A systematic workflow for the purification of this compound.
Step 1: Thin-Layer Chromatography (TLC) for Eluent System Development
TLC is the most critical step in developing your column chromatography method. It allows for rapid screening of solvent systems to find the optimal mobile phase for separation.
Protocol for TLC Analysis:
-
Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a test eluent system. Start with a non-polar solvent and gradually increase polarity.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze the results:
-
Goal: Achieve a good separation between the spot corresponding to this compound and any impurity spots.
-
Optimal Rf value: The Rf (retention factor) for your target compound should ideally be between 0.2 and 0.4.[2] This ensures that the compound moves down the column at a reasonable rate without eluting too quickly.
-
Adjusting Polarity:
-
If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
If all spots are near the solvent front (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent.
-
-
Recommended Starting Eluent Systems for TLC:
| System | Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | Low to Medium | A standard starting point for many organic compounds. |
| Petroleum Ether / Dichloromethane | 90:10 to 70:30 | Low to Medium | Good for resolving less polar compounds. |
| Toluene / Hexane | 10:90 to 30:70 | Low | The aromaticity of toluene can sometimes improve the separation of aromatic isomers. |
Step 2: Column Preparation and Sample Loading
-
Select your stationary phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Pack the column:
-
Slurry packing (recommended): Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Load your sample:
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column.
-
Dry loading: If your compound is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Step 3: Elution and Fraction Collection
-
Begin adding the eluent to the column, maintaining a constant head of solvent above the silica bed.
-
Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the size of your column and the expected separation.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it.
Step 4: Analysis and Product Isolation
-
Identify the fractions that contain your pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
Q1: My TLC shows two or more spots that are very close together. How can I improve the separation?
A1: This is a common issue when dealing with positional isomers.
-
Causality: The polarity of the isomers is very similar, leading to similar affinities for the silica gel and the mobile phase.
-
Solution:
-
Fine-tune your eluent system: Prepare several TLC developing chambers with slightly different solvent ratios (e.g., 95:5, 92:8, 90:10 Hexane:Ethyl Acetate). A small change in polarity can sometimes significantly impact separation.
-
Try a different solvent system: The selectivity of the separation can be altered by changing the solvents. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane or Toluene. The different intermolecular interactions of these solvents with your compounds and the silica gel can lead to better resolution.[1]
-
Consider a less polar system: Sometimes, a less polar mobile phase, which results in lower Rf values, can provide better separation between closely related compounds.
-
Q2: My compound is not coming off the column.
A2: This indicates that your compound has a very high affinity for the stationary phase.
-
Causality: The eluent system is not polar enough to displace the compound from the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent: You can do this by preparing a series of eluents with increasing concentrations of the more polar solvent. This is known as a gradient elution.
-
Confirm stability: While nitroaromatics are generally stable on silica, there is a small chance of decomposition, especially if the silica is acidic.[3] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
-
Q3: The product seems to be in every fraction after a certain point.
A3: This is a classic sign of column overloading.
-
Causality: Too much sample was loaded onto the column for the amount of silica gel used. The "bands" of compounds on the column become very broad and overlap.
-
Solution:
-
Reduce the sample load: A general rule of thumb is to use a silica gel to sample weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Ensure proper loading: The initial band of the sample at the top of the column should be as narrow as possible.
-
Q4: My spots on the TLC plate are streaking.
A4: Streaking can be caused by a few factors.
-
Causality:
-
The sample is too concentrated on the TLC plate.
-
The compound is highly polar and is interacting very strongly with the silica gel.
-
The sample is not pure and contains acidic or basic impurities.
-
-
Solution:
-
Dilute your sample: Try spotting a more dilute solution of your sample on the TLC plate.
-
Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine can be added.
-
Check the pH of your silica: If your compound is sensitive to acid, you can use deactivated (neutral) silica gel.
-
IV. Frequently Asked Questions (FAQs)
Q: What is the expected elution order of impurities?
A: Generally, less polar compounds will elute first. Therefore, you can expect unreacted starting materials like 2,3-dichloronitrobenzene to elute before or very close to the this compound product. More polar impurities, such as dinitrated byproducts, will elute later. The elution order of positional isomers is difficult to predict and must be determined experimentally by TLC.
Q: Is this compound visible on a TLC plate?
A: Yes, as an aromatic nitro compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.
Q: How can I confirm the identity of the purified product?
A: After purification, you should confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Q: What are the key safety precautions when handling this compound?
A: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
V. References
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. --INVALID-LINK--
-
ChemBK. This compound. --INVALID-LINK--
-
Chromatography Forum. (2021, May 3). Separation of positional isomers 2,4,5-Trifluorophenyl aceti. --INVALID-LINK--
-
Chromatography Forum. (2017, December 14). separation of positional isomers. --INVALID-LINK--
-
Google Patents. Stabilizer for nitrated organic compounds. (US1596622A). --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Organic Syntheses. m-CHLORONITROBENZENE. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
UCLA Chemistry. Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Thermo Fisher Scientific. This compound, 97%. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Google Patents. Preparation of fluoronitrobenzene. (US4164517A). --INVALID-LINK--
-
ResearchGate. Separation of o- and p-chloronitrobenzene by solvent extraction. I. --INVALID-LINK--
-
ECHEMI. This compound Formula. --INVALID-LINK--
-
International Scientific. How to Choose the Best Eluent for Thin Layer Chromatography. --INVALID-LINK--
-
NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. --INVALID-LINK--
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. --INVALID-LINK--
References
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for handling 1-Chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic potential of this highly reactive intermediate. Our focus is on proactive risk assessment and robust experimental design to prevent thermal runaway events.
Foreword: Acknowledging the Inherent Hazard
This compound (CAS No. 2106-49-2) is a valuable building block in pharmaceutical and agrochemical synthesis, primarily due to its activated aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[1] However, the very features that make it synthetically useful—the powerful electron-withdrawing nitro group and two halogen leaving groups—also render its reactions highly exothermic.[2][3] Uncontrolled, this exothermicity can lead to a dangerous, self-accelerating reaction rate known as a runaway reaction, potentially resulting in equipment failure, fire, or explosion.[4][5] This guide is predicated on the principle of inherently safer design, where understanding and controlling the reaction's thermal profile is paramount.[4]
Understanding the Chemistry of the Exotherm
The primary driver for the high reactivity and exothermicity of this compound is the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack (Rate-Determining & Exothermic): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a halogen. This step is typically the rate-determining and most exothermic part of the reaction, as it disrupts the ring's aromaticity to form a high-energy intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity is restored by the expulsion of a halide ion (typically fluoride, which is a better leaving group in SNAr than chloride).[6]
The ortho-nitro group is crucial; it strongly stabilizes the negatively charged Meisenheimer complex through resonance, lowering the activation energy and dramatically increasing the reaction rate compared to an unsubstituted ring.[3][7] This stabilization is what makes the initial nucleophilic attack so favorable and energetically significant.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I've just started adding my nucleophile (e.g., an amine or alkoxide), and the internal temperature is rising much faster than my cooling system can handle. What's happening and what should I do?
Answer: You are likely experiencing the onset of a runaway reaction. The rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the most critical first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Ensure your cooling bath has maximum surface contact with the flask and is at the lowest possible temperature. If using an ice bath, ensure it's a well-mixed slurry of ice and water for optimal heat transfer.
-
Do NOT Increase Stirring Drastically: While vigorous stirring is crucial for heat distribution, a sudden, massive increase in agitation speed in a highly concentrated, non-homogenous mixture could accelerate the reaction further. Ensure stirring is adequate but not violent.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, have a pre-cooled, appropriate quenching agent ready. The choice of quencher depends on your specific reaction chemistry (e.g., a cold, weak acid for a basic reaction).
Root Cause Analysis & Prevention:
-
Addition Rate Too Fast: The most common cause. The rate of addition must be dictated by the cooling system's ability to dissipate the generated heat.[8] Solution: Use a syringe pump for precise, slow, and controlled addition. For scale-up, this is a non-negotiable control parameter.
-
Inadequate Cooling: The cooling bath may be too small, at too high a temperature, or making poor contact with the reaction vessel. Solution: Always use a cooling bath with a volume significantly larger than the reaction. Ensure the flask is properly immersed.
-
Reactant Concentration Too High: Higher concentrations lead to a faster reaction rate and greater heat output per unit volume. Solution: Dilute the reaction mixture with a suitable, inert solvent. This adds thermal mass (a "heat sink") to absorb the energy released.
Issue 2: The Reaction is Sluggish or Has a Long Induction Period
Question: I've added a portion of my nucleophile, but the reaction temperature isn't increasing, and TLC analysis shows little to no product formation. I'm tempted to apply heat. Should I?
Answer: ABSOLUTELY NOT. Applying external heat to a stalled exothermic reaction is one of the most dangerous actions in process chemistry. An induction period may be followed by a sudden, extremely rapid, and uncontrollable reaction as the accumulated, unreacted reagents begin to react.[9]
Troubleshooting Steps:
-
Confirm Reagent Purity & Activity: Was your nucleophile freshly prepared or titrated? Are your solvents anhydrous? Impurities, particularly water, can sometimes inhibit the reaction or deactivate reagents.[9]
-
Check for Local Hotspots: Sometimes, gentle warming of a very small spot on the flask with a heat gun can initiate the reaction, but this must be done with extreme caution while monitoring the internal thermometer.[9] This is a last resort and should be avoided if possible.
-
Consider an Initiator: For some reactions, a small crystal of iodine or a few drops of an activator (specific to your reaction type) can help start the reaction.[9]
-
Patience and Monitoring: Continue to stir at the set temperature and monitor closely. Many reactions have a natural induction period. The key is to not allow a large accumulation of unreacted starting materials. Add reagents slowly and wait for an expected thermal or analytical response before continuing the addition.
Issue 3: Low Product Yield and/or Significant Impurity Formation
Answer: This is often a direct consequence of poor temperature control.
Causality and Solutions:
-
Side Reactions Dominating at Higher Temperatures: Exothermic reactions, even when "controlled," can create localized hotspots due to inadequate stirring.[8] These hotspots can have a temperature far exceeding the measured bulk temperature, enabling alternative reaction pathways and impurity formation. Solution: Ensure vigorous, efficient stirring to maintain a homogenous temperature throughout the reaction mixture. Use an overhead stirrer for larger volumes.
-
Decomposition of Reactants or Products: The desired product or even the starting material may be thermally unstable at elevated temperatures. A seemingly minor temperature overshoot of 10-20°C could be enough to cause significant degradation. Solution: Conduct a thermal hazard analysis (see FAQ section) to understand the decomposition temperature of all components in your mixture. Maintain a reaction temperature significantly below the lowest decomposition onset temperature.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound? A1: Beyond its potential for causing runaway reactions, it is harmful if swallowed, in contact with skin, or inhaled.[10][11] It causes skin and serious eye irritation and may cause respiratory irritation.[10][11] Thermal decomposition can release toxic and irritating gases like carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[12] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
Q2: What is a "thermal hazard analysis" and why is it essential? A2: A thermal hazard analysis is a systematic evaluation of the thermal risks of a chemical process. It involves determining key parameters like the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[8] This analysis helps predict the potential for a thermal runaway and establishes safe operating limits before you begin the experiment.[5][13]
Q3: What are the first signs of a developing runaway reaction? A3: The earliest indicator is a temperature rise that is faster than expected or that does not stabilize when reagent addition is stopped. Other signs can include a sudden change in color, unexpected gas evolution, or a rapid increase in pressure in a closed system.
Q4: How should I approach scaling up a reaction with this compound? A4: Scaling up is not a linear process. A reaction that is easily controlled at 1 gram can become dangerously uncontrollable at 100 grams. This is because the volume (heat generation) increases by a cube (r³), while the surface area of the flask (heat removal) only increases by a square (r²).
-
Never scale up without a thorough thermal hazard analysis.
-
Re-optimize addition rates and cooling capacity for the larger scale.
-
Consider a semi-batch process where one reagent is added slowly to the other, rather than mixing them all at once.
-
Always perform a small-scale test run under the exact conditions planned for the larger scale.
Data & Protocols
Key Physical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [12] |
| Molecular Weight | 175.54 g/mol | [12] |
| Appearance | Colorless to yellow crystal/liquid | [14] |
| Melting Point | 36-40 °C | [10] |
| Boiling Point | 241.1 °C at 760 mmHg | [10] |
| Flash Point | 99.6 °C | [10] |
Illustrative Protocol: General Nucleophilic Aromatic Substitution
Disclaimer: This is a generalized protocol for illustrative purposes only. You must adapt it based on your specific nucleophile, solvent, and a comprehensive risk assessment.
-
Vessel Preparation: Use a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer/thermocouple with the probe submerged in the reaction medium, and a pressure-equalizing dropping funnel connected to an inert gas line (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Purge the vessel with the inert gas.
-
Charge & Cool: Charge the flask with this compound and the chosen anhydrous solvent. Begin vigorous stirring and cool the mixture to the target reaction temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Prepare Nucleophile: In the dropping funnel, prepare a solution of the nucleophile in the same anhydrous solvent.
-
Controlled Addition: Once the starting material solution is at the target temperature, begin the dropwise addition of the nucleophile solution via the dropping funnel or a syringe pump. Crucially, monitor the internal temperature continuously. The rate of addition should be slow enough that the temperature does not rise more than 2-3 °C above the setpoint.
-
Reaction Monitoring: Maintain the reaction at the target temperature for the required duration after the addition is complete. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, quench it by slowly adding a pre-cooled quenching solution. Be aware that the quench itself can sometimes be exothermic.
-
Work-up: Proceed with the standard aqueous work-up and purification procedures.
Visualizations
Workflow for Thermal Risk Management
Caption: A workflow diagram illustrating the key phases of proactive thermal risk management.
SNAr Mechanism & Exothermic Step
Caption: The two-step SNAr mechanism, highlighting the highly exothermic addition step.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. wjarr.com [wjarr.com]
- 6. chemconnections.org [chemconnections.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.at [fishersci.at]
- 13. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Reactions of 1-Chloro-2-fluoro-3-nitrobenzene with Strong Bases
Welcome to the technical support center for navigating the complexities of reactions involving 1-chloro-2-fluoro-3-nitrobenzene and strong bases. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging reagent. Here, we address common issues, explain the underlying mechanistic pathways, and provide actionable troubleshooting advice to help you achieve your desired synthetic outcomes.
Introduction: The Intricacies of a Multifunctional Arene
This compound is a highly activated aromatic compound due to the presence of a strongly electron-withdrawing nitro group and two halogen substituents. This electronic arrangement makes it susceptible to nucleophilic attack, but the regioselectivity and the potential for side reactions are significant challenges. The interplay between the different leaving groups (fluoride and chloride) and the potential for multiple reaction pathways necessitates a deep understanding of the reaction mechanisms at play. This guide will delve into these mechanisms to empower you to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen is more likely to be displaced?
In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is key. The nitro group, being a powerful electron-withdrawing group, effectively stabilizes the negative charge, particularly when it is in the ortho or para position to the site of attack.
In the case of this compound, the fluorine atom is generally the better leaving group in SNAr reactions compared to chlorine. This is because fluorine is more electronegative, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The strong inductive effect of fluorine helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Q2: My reaction is giving me a mixture of products, including one where the nucleophile has added to a different position than expected. What is happening?
The formation of regioisomers, particularly one where the nucleophile is adjacent to the position of the original leaving group, is a classic sign of a benzyne mechanism (also known as an elimination-addition mechanism).[3][4][5][6] This pathway becomes competitive with SNAr, especially with very strong bases like sodium amide (NaNH₂) or potassium tert-butoxide.[2][7]
The reaction proceeds through a highly reactive benzyne intermediate. The strong base abstracts a proton from the carbon adjacent to one of the halogen leaving groups. This is followed by the elimination of the halide to form a triple bond within the aromatic ring. The nucleophile then attacks either carbon of the triple bond, leading to a mixture of products after protonation. This can result in what is known as cine substitution, where the incoming group is on the carbon next to the one that originally bore the leaving group.[8][9][10]
Q3: I am observing significant decomposition and tar formation in my reaction. What are the likely causes?
Tar formation is often an indication of competing, uncontrolled side reactions. Several factors could be at play:
-
High Reaction Temperatures: While SNAr reactions often require heat, excessive temperatures can promote polymerization and decomposition of the starting material and products.
-
Benzyne Polymerization: The benzyne intermediate is extremely reactive and, in the absence of a sufficient amount of nucleophile or a trapping agent, can polymerize.
-
Reaction with Solvent: At high temperatures, strong bases can react with certain solvents, leading to a complex mixture of byproducts.
-
Nitro Group Reduction: Under certain conditions, particularly with specific nucleophiles or contaminants, the nitro group can be reduced, leading to a host of undesired side products.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions of this compound with strong bases.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of desired SNAr product | - Insufficient activation of the aromatic ring. - Competing benzyne mechanism. - Reaction temperature is too low. | - Ensure a sufficiently strong nucleophile is used. - Use a less sterically hindered and less basic nucleophile to favor SNAr. - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of cine substitution products | - Predominance of the benzyne mechanism. | - Use a weaker base or a less basic nucleophile. - Avoid extremely strong bases like NaNH₂ if SNAr is the desired pathway. - Lower the reaction temperature. |
| Mixture of products from substitution of both Cl and F | - Reaction conditions are not selective for one leaving group. | - To favor fluorine substitution, use milder conditions (lower temperature, less reactive nucleophile). - To favor chlorine substitution (less common), more forcing conditions might be needed, but this will likely lead to more side reactions. |
| Significant tar/polymer formation | - Uncontrolled polymerization of benzyne intermediate. - High reaction temperature. - Reaction with solvent. | - Ensure a stoichiometric or slight excess of the nucleophile is present to trap the benzyne. - Optimize the reaction temperature; start low and gradually increase. - Choose an inert solvent that is stable under the reaction conditions (e.g., toluene, dioxane). |
Mechanistic Deep Dive & Visual Guides
A clear understanding of the potential reaction pathways is crucial for troubleshooting. Below are diagrams illustrating the key mechanisms.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
This is often the desired pathway for controlled substitution.
Caption: SNAr pathway for this compound.
Mechanism 2: Elimination-Addition (Benzyne Mechanism)
This pathway leads to a mixture of products, including cine substitution isomers.
Caption: The benzyne mechanism leading to regioisomeric products.
Experimental Protocols
Protocol 1: Selective SNAr Substitution of Fluorine
This protocol aims to favor the SNAr pathway for the selective substitution of the fluorine atom.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine like morpholine)
-
Polar aprotic solvent (e.g., DMSO or DMF)
-
Mild base (e.g., K₂CO₃)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DMSO, add K₂CO₃ (2 equivalents).
-
Add the nucleophile (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The use of a polar aprotic solvent stabilizes the charged Meisenheimer complex, favoring the SNAr mechanism. A mild base is used to neutralize any acid formed during the reaction without being strong enough to promote the benzyne pathway.
References
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Benzyne Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cine substitution - Vrindawan Coaching Center [coaching-center.in]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent and Temperature for Reactions of 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for optimizing reactions involving 1-chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of nucleophilic aromatic substitution (SNAr) with this substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered during experiments with this compound.
Q1: Which halogen is the primary leaving group on this compound in a typical SNAr reaction?
A: In nucleophilic aromatic substitution, the fluorine atom is typically the preferred leaving group over chlorine. This might seem counterintuitive since the C-F bond is stronger than the C-Cl bond. However, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (the Meisenheimer complex).[1][2] The high electronegativity of the fluorine atom makes the carbon it is attached to more electrophilic and better able to stabilize the developing negative charge, thus accelerating this initial attack.[1]
Q2: What is the role of the nitro group in this reaction?
A: The nitro group (-NO2) is a powerful electron-withdrawing group and is critical for the reaction's success. It activates the aromatic ring towards nucleophilic attack by reducing the electron density of the ring.[3][4] Crucially, it stabilizes the negatively charged Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group.[5][6] In this compound, the nitro group is ortho to the fluorine and meta to the chlorine, further favoring substitution at the fluorine position.
Q3: I'm setting up a reaction with an amine nucleophile. What is a good starting solvent?
A: For SNAr reactions, polar aprotic solvents are generally the solvents of first choice.[7] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile are excellent options.[3][8][9] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more reactive. Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[8]
Q4: How does temperature generally affect the rate and outcome of the reaction?
A: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, this is not without potential drawbacks. Excessively high temperatures can lead to the formation of undesired side products or decomposition of the starting material or product. A typical starting point for these reactions is often in the range of 55-95°C.[9] If the reaction is sluggish, the temperature can be increased cautiously while monitoring for side product formation by TLC or LC-MS. Microwave-assisted heating can be an effective strategy to achieve higher temperatures and significantly reduce reaction times.[9][10]
Q5: My reaction yield is consistently low. What are the most likely causes?
A: Low yields can stem from several factors.
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Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough, or it may be hindered by protic solvents.
-
Inappropriate Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the base used might be too weak or sterically hindered. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) are common choices.[3][9]
-
Sub-optimal Temperature: The reaction may simply be too slow at the temperature you are using. A modest increase in temperature can sometimes dramatically improve the yield.
-
Moisture: Water in the reaction can protonate the nucleophile or base, reducing their effectiveness. Ensure you are using dry solvents and reagents.
Troubleshooting Guides
This section provides more detailed, workflow-oriented solutions to specific experimental problems.
Troubleshooting Poor Yield and Slow Reaction Rate
If your reaction is not proceeding to completion or the yield is unacceptably low, follow this workflow to diagnose and solve the issue.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
troubleshooting guide for the reduction of 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to our dedicated technical support guide for the reduction of 1-Chloro-2-fluoro-3-nitrobenzene to its corresponding aniline, 2-Chloro-6-fluoroaniline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to navigate this specific and often challenging chemical transformation successfully.
The reduction of this compound is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] However, the presence of three distinct functional groups on the aromatic ring—nitro, chloro, and fluoro—presents a significant chemoselectivity challenge. The primary goal is the exclusive reduction of the nitro group while preserving the halogen substituents, which are susceptible to hydrodehalogenation under certain reductive conditions.[2][3] This guide will address common pitfalls and provide systematic approaches to optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My catalytic hydrogenation of this compound using Pd/C is resulting in significant dehalogenation. How can I prevent this?
Answer:
This is a very common issue. Palladium on carbon (Pd/C) is a highly active catalyst that can readily cleave carbon-halogen bonds, especially carbon-chlorine bonds, leading to the formation of fluoronitrobenzene, fluoroaniline, or even aniline as byproducts.[4]
Causality: The mechanism of hydrodehalogenation on palladium surfaces involves oxidative addition of the aryl halide to the palladium, followed by hydrogenolysis. This process can compete with or even outpace the reduction of the nitro group, particularly under harsh conditions (high hydrogen pressure, high temperature) or with prolonged reaction times.
Troubleshooting Steps & Solutions:
-
Switch to a More Selective Catalyst:
-
Raney Nickel: This catalyst is often preferred for reducing nitro groups in the presence of halogens as it generally shows lower dehalogenation activity compared to Pd/C.[4]
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts can sometimes offer better selectivity. However, their tendency for dehalogenation should be evaluated. Sulfided platinum catalysts (e.g., sulfided Pt/C) are specifically designed to be "poisoned" to reduce their activity towards hydrogenolysis, making them an excellent choice for this transformation.[5]
-
Rhodium-based Catalysts: Rhodium catalysts have also been shown to be effective for the hydrogenation of halonitroarenes with suppressed dehalogenation.[2]
-
-
Modify Reaction Conditions:
-
Lower Hydrogen Pressure: Instead of a high-pressure autoclave, consider running the reaction under a hydrogen balloon (atmospheric pressure).[6] This reduces the concentration of active hydrogen on the catalyst surface, disfavoring the hydrogenolysis pathway.
-
Control Temperature: Perform the reaction at room temperature. Increased temperatures can accelerate the rate of dehalogenation.
-
Use a Hydrogen Donor (Transfer Hydrogenation): Instead of gaseous hydrogen, employ a hydrogen donor like triethylsilane, formic acid, or hydrazine in the presence of Pd/C.[6][7] Catalytic transfer hydrogenation is often milder and can significantly suppress dehalogenation.
-
-
Introduce an Inhibitor: In some cases, adding a small amount of a catalyst inhibitor that selectively poisons the sites responsible for dehalogenation can be effective. However, this requires careful optimization.
Question 2: I'm observing incomplete conversion or a sluggish reaction when using metal/acid systems like Fe/HCl or SnCl₂. What's going wrong?
Answer:
Incomplete or slow reactions with metal/acid reducing systems are typically related to reagent activity, stoichiometry, or reaction conditions.[8]
Causality: The reduction mechanism with metals like iron, tin, or zinc in acidic media involves a series of single electron transfers from the metal to the nitro group.[9] The rate of these transfers is highly dependent on the surface area of the metal, the concentration of the acid, and the solubility of the substrate.
Troubleshooting Steps & Solutions:
-
Reagent Quality and Activation:
-
Metal Purity and Form: Use finely powdered metals to maximize the reactive surface area. For iron, "activated iron" generated by pre-treating with HCl can be more effective.[10] Ensure the metal has not been passivated by oxidation during storage.
-
Acid Concentration: The acid is crucial for protonating the intermediates of the nitro reduction. Ensure the correct concentration and stoichiometry of the acid are used as per the protocol. For Fe/HCl, the acid is consumed in the reaction, and sometimes more is generated in situ from the hydrolysis of FeCl₂, which helps drive the reaction.[11]
-
-
Stoichiometry of the Reducing Agent:
-
Ensure a sufficient excess of the metal is used to drive the reaction to completion. The stoichiometry is not catalytic, and the metal is consumed during the reaction.
-
-
Temperature and Solvent:
-
Heating: Many metal/acid reductions require heating to achieve a reasonable rate.[8] Refluxing in a suitable solvent like ethanol or acetic acid is common.
-
Solubility: Your starting material, this compound, may have limited solubility in purely aqueous acid. Using a co-solvent like ethanol or methanol can significantly improve the reaction rate.
-
-
Monitoring the Reaction:
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. This will help you determine if the reaction is truly stalled or just slow.
-
Question 3: My reduction with SnCl₂ is complete, but I'm having trouble with the workup. I get a thick, unfilterable precipitate of tin salts.
Answer:
This is a classic problem associated with tin-based reductions. The workup for SnCl₂ reductions can be challenging due to the formation of tin hydroxides and oxides upon basification.[12]
Causality: When you quench the acidic reaction mixture with a base (like NaOH or NaHCO₃) to neutralize the acid and free the amine product, tin(II) and tin(IV) ions precipitate as gelatinous hydroxides (Sn(OH)₂ and Sn(OH)₄). These precipitates can trap the product and make extraction and filtration extremely difficult.
Troubleshooting Steps & Solutions:
-
Strongly Basic Workup:
-
Add a concentrated solution of NaOH (e.g., 10-40%) until the initial precipitate of tin hydroxide redissolves to form sodium stannate (Na₂[Sn(OH)₆]), which is soluble in the aqueous layer. This requires reaching a high pH, often above 12-13.[12] Be cautious, as this is a highly exothermic process. Pouring the reaction mixture onto ice before basification is recommended.[5]
-
-
Alternative Basification:
-
Use aqueous sodium bicarbonate (NaHCO₃) to neutralize the mixture to a pH of around 7-8.[5] While this will still cause precipitation, the emulsions formed may be less intractable than with strong base.
-
-
Filtration Aid:
-
Before basification, add a filter aid like Celite® to the reaction mixture. Then, neutralize the slurry and filter the entire mixture through a pad of Celite®. The Celite® helps to create a more porous filter cake, improving filtration speed and efficiency.[12]
-
-
Consider an Alternative Reducing Agent:
-
If workup issues persist, switching to a different reducing agent like iron powder in acetic acid or Fe/NH₄Cl might be a better long-term solution. The resulting iron salts are often easier to handle and remove.[12]
-
Visualizing the Troubleshooting Workflow
To aid in selecting the appropriate reduction strategy, the following flowchart outlines a decision-making process based on common experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Regioselectivity in Reactions of 1-Chloro-2-fluoro-3-nitrobenzene
Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical support for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 1-Chloro-2-fluoro-3-nitrobenzene. Our focus is to provide you with the mechanistic understanding and practical strategies required to minimize the formation of regioisomers and maximize the yield of your desired product.
Core Principles: Understanding the Reactivity of this compound
Before addressing specific experimental issues, it is crucial to understand the underlying principles governing the regioselectivity of this substrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is fundamentally different from the more familiar SN1 and SN2 reactions.[1]
The SNAr reaction is a two-step process:
-
Addition: The nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step temporarily breaks the ring's aromaticity and is typically the slow, rate-determining step.[2][3]
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring to yield the final product.[4]
In this compound, the powerful electron-withdrawing nitro (-NO₂) group at position 3 is the key activator. It makes the aromatic ring electrophilic and can stabilize the negative charge of the Meisenheimer complex through resonance, but only when the nucleophilic attack occurs at a position ortho or para to it.[5][6] In this molecule, both the chlorine (at C1) and the fluorine (at C2) are ortho to the nitro group, making both positions susceptible to attack.
A critical point of control is the competition between the fluorine and chlorine as leaving groups. In SNAr reactions, the reactivity order is often F > Cl > Br > I.[1][3] This is counterintuitive compared to SN2 reactions where iodide is the best leaving group. The reason is that the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and better able to stabilize the developing negative charge in the rate-determining addition step.[7] Therefore, substitution of the fluorine at C2 is the kinetically favored and generally predominant pathway.
Troubleshooting Guide & FAQs
This section addresses common challenges in controlling the regioselectivity of your reactions.
Question 1: My reaction is producing a mixture of regioisomers. How can I selectively synthesize the 2-substituted product (displacement of Fluorine)?
This is the most common goal, as substitution at C2 is kinetically favored. However, achieving high selectivity often requires careful optimization of reaction parameters. Formation of the C1-substituted isomer indicates that the reaction conditions are not optimal.
Answer: To favor the formation of the 2-substituted-1-chloro-3-nitrobenzene, you must optimize conditions to enhance the inherent kinetic preference for fluoride displacement.
Key Parameters to Optimize for C2-Substitution (F-Displacement):
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (start at 0°C or room temperature). | Lower temperatures increase selectivity by favoring the pathway with the lower activation energy. The nucleophilic attack at the more electrophilic C-F bond (C2) typically has a lower activation barrier. |
| Nucleophile | Use "harder" nucleophiles (e.g., primary/secondary amines, alkoxides). | Harder nucleophiles react preferentially at the more electron-deficient site, which is the carbon attached to the highly electronegative fluorine atom. |
| Solvent | Use polar aprotic solvents such as DMSO, DMF, or NMP. | These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, thereby increasing its reactivity. This generally accelerates the preferred kinetic pathway. |
| Base (if applicable) | If using a non-nucleophilic base (e.g., with amine nucleophiles), use a slight excess (1.1-1.5 equivalents). Avoid very strong bases like NaH if possible. | The base's role is to deprotonate the nucleophile or trap the acid byproduct (e.g., HF). Using a large excess or an overly strong base can lead to side reactions and decreased selectivity.[8] |
Experimental Protocol: Selective Amination at C2
This protocol provides a starting point for the selective reaction of this compound with a model amine, morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (5-10 mL per mmol of substrate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Add DMSO and stir the suspension at room temperature for 10 minutes.
-
Slowly add morpholine dropwise to the stirring suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 4-(2-chloro-6-nitrophenyl)morpholine.
Question 2: Under what conditions might substitution at the chlorine (C1) become competitive or even favored?
While less common, understanding the factors that can lead to C1 substitution is key to avoiding this unwanted regioisomer.
Answer: Increasing the proportion of C1 substitution (Cl-displacement) typically requires overcoming the kinetic preference for C2 substitution. This may occur under conditions that favor a thermodynamically controlled pathway or involve specific steric interactions.
-
Elevated Temperatures: Higher reaction temperatures can provide enough energy to overcome the higher activation barrier for attack at C1, leading to a product mixture that may reflect thermodynamic stability rather than kinetic speed.
-
Bulky Nucleophiles: A sterically hindered nucleophile might experience greater steric repulsion from the adjacent nitro group when attacking C2 compared to attacking C1. This could potentially shift the selectivity towards C1.
-
Solvent Effects: While less predictable, some solvents might selectively stabilize the transition state leading to C1 substitution more than the C2 pathway. This is highly system-dependent and would require empirical screening.
Question 3: Why must the nitro group be ortho or para to the halogens for the reaction to proceed efficiently?
Answer: The efficiency of the SNAr reaction hinges on the stability of the negatively charged Meisenheimer complex. An electron-withdrawing group like -NO₂ stabilizes this intermediate by delocalizing the negative charge through resonance. This resonance stabilization is only possible when the substituent is positioned ortho or para to the site of nucleophilic attack.[4][5] If the nitro group were meta to the leaving group, it could only exert a weaker, inductive electron-withdrawing effect, and could not participate in resonance stabilization.[6][9] This results in a much less stable intermediate, a higher activation energy, and a dramatically slower or non-existent reaction under typical conditions.[5]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
analytical techniques for monitoring the progress of reactions with 1-Chloro-2-fluoro-3-nitrobenzene
Technical Support Center: Monitoring Reactions of 1-Chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for analytical monitoring of reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and validated methods to track the progress of their chemical transformations. We will move beyond simple procedural lists to explore the underlying principles and troubleshooting logic essential for success in a regulated and research-intensive environment.
Part 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach
This section addresses the initial high-level questions researchers face when setting up a monitoring strategy for reactions involving this compound.
Q1: What is the best analytical technique to monitor my reaction?
The "best" technique is dictated by your specific experimental needs: the information you require, the nature of your reaction matrix, and available instrumentation. The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
HPLC: Ideal for monitoring reactions in solution, especially when starting materials, intermediates, or products are non-volatile or thermally sensitive. It is highly quantitative and easily automated for time-course studies.
-
GC: The preferred method for volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of components. Given the structure of this compound, GC is a very suitable technique.[1]
-
NMR: Uniquely powerful as it provides structural information and can be made highly quantitative (qNMR) without the need for response factors for each compound.[2] The presence of both fluorine and protons allows for monitoring via ¹⁹F or ¹H NMR, offering exceptional selectivity.[3] It is also a premier technique for in-situ monitoring.[4]
Table 1: Comparison of Primary Analytical Techniques
| Parameter | HPLC (with UV Detector) | GC (with FID/MS Detector) | NMR Spectroscopy |
| Principle | Separation based on polarity | Separation based on boiling point/volatility | Nuclear spin properties in a magnetic field |
| Best For | Non-volatile, thermally liable compounds | Volatile, thermally stable compounds | Structural elucidation, quantitation without standards, isomer discrimination |
| Sensitivity | Good to excellent (ppb-ppm) | Excellent (ppb-ppt), especially with MS | Moderate (requires higher concentration) |
| Quantitation | Requires calibration curve for each analyte | Requires calibration curve for each analyte | Inherently quantitative (qNMR) with an internal standard[5] |
| Sample Prep | Simple dilution and filtration | Can require derivatization or extraction | Simple dilution in deuterated solvent |
| Speed/Run Time | 5-30 minutes per sample | 5-40 minutes per sample | 1-10 minutes per sample |
| In-Situ Option | Difficult | Not feasible | Excellent with flow-NMR systems[3] |
Q2: My reaction involves a nucleophilic aromatic substitution (SNAr). How does this impact my choice of technique?
In an SNAr reaction with this compound, you will be substituting either the chlorine or fluorine atom. Your analytical method must be able to resolve the starting material from the potential product(s) and any isomers.
-
Specificity is Key: Both HPLC and GC can typically resolve these structurally similar compounds. However, co-elution is a risk. Method development must demonstrate baseline separation.
-
NMR's Advantage: NMR excels here. The chemical shifts in both ¹H and ¹⁹F NMR are exquisitely sensitive to changes in the substitution pattern on the aromatic ring, making it straightforward to distinguish reactant from product and identify which halogen was substituted.
Q3: Can I monitor my reaction in real-time?
Yes. In-situ or real-time reaction monitoring provides a continuous data stream, offering deep kinetic and mechanistic insights that are impossible to gain from discrete, offline sampling.[6]
-
Flow-NMR: A powerful setup where the reaction mixture is continuously pumped from the reactor through the NMR spectrometer and back again.[3] This provides a true, real-time picture of the species in solution.
-
In-situ Spectroscopy (FTIR/Raman): These techniques use a probe inserted directly into the reactor.[7][8] They are excellent for tracking the disappearance or appearance of specific functional groups (e.g., the N-O stretch of the nitro group). Validation against a primary technique like HPLC or NMR is crucial for quantitative applications.[7]
Diagram 1: Decision Workflow for Technique Selection
Caption: Decision tree for selecting the primary analytical technique.
Part 2: Technique-Specific Troubleshooting Guides
This section provides practical, cause-and-effect troubleshooting advice for common issues encountered when using HPLC, GC, and NMR for this application.
High-Performance Liquid Chromatography (HPLC)
Q: Why is the retention time of my this compound peak drifting?
Retention time (RT) drift compromises peak identification and integration. It is almost always caused by a lack of system equilibrium or a change in conditions.
-
Causality: The RT is a function of the mobile phase composition, flow rate, and column temperature. Any instability in these parameters will cause drift.[9]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For reversed-phase columns, this can take 10-20 column volumes.[9]
-
Mobile Phase Preparation: If using a buffer, ensure it is fresh and the pH is stable. Premixing solvents is more reliable than relying on pump proportioning valves for isocratic methods.[10]
-
Temperature Control: Use a column oven. Fluctuations in ambient lab temperature will cause RT shifts.[9]
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or air bubbles in the pump head. Purge the pump if necessary.[10]
-
Q: My analyte peaks are showing significant tailing. What is the cause and solution?
Peak tailing leads to poor resolution and inaccurate integration. For halogenated nitrobenzenes, this can be caused by secondary interactions with the stationary phase.
-
Causality: Tailing often results from interactions between the analyte and active sites (e.g., free silanols) on the silica support of the column. It can also be caused by column overload or contamination.
-
Troubleshooting Steps:
-
Check for Contamination: First, disconnect the column and replace it with a union to ensure the tailing is not from the system (e.g., contaminated injector). If the problem is the column, flush it with a strong solvent.
-
Modify Mobile Phase: Adding a small amount of a competing agent, like triethylamine (for basic analytes) or trifluoroacetic acid, can mask active sites. However, for a neutral molecule like this, adjusting the mobile phase pH is unlikely to help.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out mass overload.
-
Consider a Different Column: A column with high-purity silica and robust end-capping will have fewer active silanol groups. A column like the Newcrom R1 is noted for having low silanol activity and is suitable for related compounds.[11]
-
Gas Chromatography (GC)
Q: I suspect my compound is degrading in the hot GC inlet. How can I confirm and prevent this?
Thermal degradation is a critical concern for multifunctional molecules, especially those with nitro groups.
-
Causality: The high temperature of the GC inlet can cause decomposition of thermally labile compounds before they even reach the column.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Systematically lower the inlet temperature in 20°C increments to see if peak area and shape improve.
-
Use a Deactivated Liner: The glass inlet liner can have active sites. Always use a fresh, deactivated (silanized) liner to minimize catalytic degradation.[12]
-
Faster Injection: A fast injection minimizes the sample's residence time in the hot inlet.[12]
-
Change Injection Technique: Consider a cool on-column injection if available, which deposits the sample directly onto the column without a hot vaporization step, eliminating the possibility of inlet degradation.
-
Q: I am seeing "ghost peaks" in my blank runs after analyzing my reaction mixture. What are they?
Ghost peaks are extraneous peaks that appear in blank or subsequent runs, indicating contamination or carryover.[13]
-
Causality: This is often caused by sample components from a previous, concentrated injection adsorbing in the system (liner, column head) and slowly eluting later. It can also be caused by septum bleed or contaminated carrier gas.[13][14]
-
Troubleshooting Steps:
-
Systematic Isolation: Run a blank. If ghost peaks appear, start by changing the septum. If they persist, bake out the column at its maximum rated temperature (with carrier gas flowing).[13] If they still persist, clean the inlet by replacing the liner and trimming the front of the column.
-
Check Sample Preparation: Ensure solvents and reagents used in sample prep are high purity. Contamination can be introduced before the sample is ever injected.[15]
-
Improve Wash Steps: Increase the number and strength of solvent washes in the autosampler between injections.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How do I get accurate quantitative data (qNMR) from my reaction mixture? My peak integrals seem inconsistent.
qNMR is a primary ratio method, meaning the signal integral is directly proportional to the number of nuclei.[2][5] Inaccuracy stems from improper acquisition parameters or sample preparation.
-
Causality: For accurate integration, all nuclei must be fully relaxed before the next pulse. If the relaxation delay (d1) is too short, signals with longer T1 relaxation times will be suppressed, leading to underestimated integrals.[5]
-
Troubleshooting Steps:
-
Ensure Full Relaxation: Set the relaxation delay (d1) to be at least 5 times the longest T1 of any peak you wish to quantify. For an unknown, a conservative d1 of 30-60 seconds is a good starting point.
-
Use a 90° Pulse: Ensure your pulse angle is calibrated and set to 90° to provide maximum signal for all species in a single scan.
-
Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>100:1) for the peaks you are integrating.
-
Use a Stable Internal Standard: Add a known amount of a stable internal standard that does not react with your components and has a clean, resolved signal (e.g., 1,3,5-trimethoxybenzene, maleic acid). The quantity of your analyte is then calculated relative to this standard.
-
Q: Should I use ¹H or ¹⁹F NMR to monitor the reaction of this compound?
-
Causality: The choice depends on spectral simplicity and the information required. ¹H NMR spectra of aromatic compounds can be complex due to overlapping signals and spin-spin coupling. ¹⁹F NMR often provides a much simpler spectrum.
-
Recommendation:
-
Start with ¹⁹F NMR. The this compound will have a single ¹⁹F resonance. If the fluorine atom is substituted, this signal will disappear. If the chlorine is substituted, the signal will remain but its chemical shift will change dramatically. This provides a clean, unambiguous probe for the reaction's progress.[3]
-
Use ¹H NMR for Confirmation. The proton spectrum will provide complementary information. The complex splitting pattern of the three aromatic protons will change predictably upon substitution, confirming the product's structure.[16]
-
Diagram 2: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting analytical issues.
Part 3: Method Validation - Ensuring Trustworthy Data
For drug development professionals, validating an analytical method is not optional; it is a regulatory requirement that ensures data is reliable, reproducible, and fit for purpose.[17][18]
Q: What validation parameters are most critical for a reaction monitoring method?
-
Specificity/Selectivity: This is paramount. You must prove that the signal you are monitoring belongs only to your target analyte and is not affected by starting materials, reagents, intermediates, or byproducts. This is typically done by spiking the reaction matrix with known compounds and demonstrating resolution.[19]
-
Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. A minimum of five concentration levels is required, and the results are evaluated using a regression analysis (R² > 0.995 is a common target).[18]
-
Accuracy: How close your measured value is to the true value. It's assessed by analyzing samples with a known concentration (e.g., spiking a blank matrix) and calculating the percent recovery.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment).[19]
-
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
Q: How do I establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my method?
-
LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. It's often determined based on a signal-to-noise ratio of 3:1.[18]
-
LOQ: The lowest concentration that can be measured with acceptable accuracy and precision. The signal-to-noise ratio is typically 10:1.[18] For a reaction monitoring method, the LOQ is critical for determining when a reaction has gone to completion (e.g., starting material is below its LOQ).
Appendix: Key Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Reaction Monitoring
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water. A good starting point for this compound is 60:40 Acetonitrile:Water.[11][20]
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 950 µL of Acetonitrile) to stop the reaction and dilute the sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject a standard of this compound to determine its retention time. Then, inject the prepared reaction sample to monitor the disappearance of the starting material peak and the appearance of the product peak.
Protocol 2: Sample Preparation for Quantitative NMR (qNMR)
-
Prepare Stock Standard: Accurately weigh a known mass of a high-purity internal standard (e.g., 20 mg of maleic acid) and dissolve it in a precise volume of deuterated solvent (e.g., 10.0 mL of DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., ~15 mg) into a vial.
-
Using a volumetric pipette, add a precise volume of the internal standard stock solution (e.g., 500 µL) to the vial.
-
Add an additional precise volume of deuterated solvent (e.g., 200 µL) to ensure the total volume is sufficient for the NMR tube.
-
Vortex the vial thoroughly to ensure complete mixing.
-
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the NMR spectrum using quantitative parameters (e.g., 90° pulse, d1 = 60s).
-
Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal of the internal standard and the signal(s) of the analyte(s) of interest. Use the standard qNMR equation to calculate the concentration.[2]
Diagram 3: Quantitative NMR (qNMR) Workflow
Caption: Step-by-step workflow for performing a qNMR experiment.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. mt.com [mt.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. particle.dk [particle.dk]
- 19. wjarr.com [wjarr.com]
- 20. 1-Chloro-3-nitrobenzene | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Halogenated Nitroaromatics: 1-Chloro-2-fluoro-3-nitrobenzene vs. 1,2-dichloro-3-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated nitroaromatics are foundational scaffolds in this domain, prized for their ability to undergo Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 1-Chloro-2-fluoro-3-nitrobenzene and 1,2-dichloro-3-nitrobenzene . By examining the underlying mechanistic principles and providing supporting data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Decisive Factor: Understanding Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor candidates for nucleophilic attack. However, the strategic placement of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), dramatically alters this landscape.[1][2] These groups render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[3][4][5]
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][6][7] The stability of this complex is the paramount factor governing the reaction rate.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product. This step is typically fast.
The crucial insight is that the reaction's speed is determined by the formation of the Meisenheimer complex.[3][8] Therefore, any feature that stabilizes this intermediate will accelerate the reaction.
Analyzing the Substrates: A Head-to-Head Comparison
The reactivity of our two target molecules is dictated by the interplay between the activating nitro group and the two halogen leaving groups.
| Feature | This compound | 1,2-dichloro-3-nitrobenzene |
| Structure | ![]() | ![]() |
| Activating Group | -NO₂ at C3 | -NO₂ at C3 |
| Potential Leaving Groups | F at C2 (ortho to -NO₂) Cl at C1 (meta to -NO₂) | Cl at C2 (ortho to -NO₂) Cl at C1 (meta to -NO₂) |
| Primary Reaction Site | C2 | C2 |
For both molecules, the nitro group at position C3 powerfully activates the ortho position (C2) and the para position (C4, which is unsubstituted). It has a much weaker activating effect on the meta position (C1).[9][10] This is because the negative charge of the Meisenheimer complex formed by attack at an ortho or para position can be delocalized directly onto the nitro group through resonance, providing significant stabilization.[11][12] This resonance stabilization is not possible for an attack at the meta position.
Therefore, any nucleophilic attack will overwhelmingly occur at the C2 position for both substrates. The core of our comparison thus becomes: which is a better leaving group at the activated C2 position, Fluorine or Chlorine?
The "Element Effect": Why Fluorine Reigns Supreme in SNAr
In the context of SN1 and SN2 reactions, fluoride is a notoriously poor leaving group due to the immense strength of the carbon-fluorine bond. However, in SNAr, the trend is inverted: F > Cl ≈ Br > I .[6][7][13] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.
The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the C-X bond.[7][8] The key factors favoring fluorine are:
-
High Electronegativity: Fluorine is the most electronegative element. Its powerful inductive effect withdraws electron density from the aromatic ring, making the carbon atom at C2 significantly more electrophilic (electron-poor) and thus more attractive to an incoming nucleophile.[8]
-
Stabilization of the Intermediate: This same inductive pull stabilizes the developing negative charge in the Meisenheimer complex.[7][13] By lowering the energy of this critical intermediate, fluorine accelerates the rate-determining step.
Consequently, This compound is predicted to be substantially more reactive than 1,2-dichloro-3-nitrobenzene , with substitution occurring selectively at the C2 position to displace the fluoride ion.
Quantitative Data Summary
While specific kinetic data for every nucleophile varies, the general trend is consistently observed. The following table provides an expected comparison based on established principles.
| Parameter | This compound | 1,2-dichloro-3-nitrobenzene | Justification |
| Primary Leaving Group | Fluoride (at C2) | Chloride (at C2) | Both halogens are ortho to the activating -NO₂ group. |
| Electrophilicity of C2 | Very High | High | Fluorine's superior inductive effect polarizes the C-X bond more effectively. |
| Meisenheimer Stability | Higher | Lower | The strong electron-withdrawing nature of fluorine provides greater stabilization. |
| Expected Relative Rate | High | Moderate | The rate-determining step is significantly faster for the fluoro-analogue. For some reactions, F can be thousands of times faster than Cl.[7] |
Experimental Protocol: SNAr with Morpholine
This protocol provides a representative procedure for the SNAr reaction of an activated aryl halide with an amine nucleophile. The higher reactivity of this compound would likely allow for milder reaction conditions (e.g., lower temperature or shorter reaction time) compared to its dichloro counterpart to achieve a similar yield.
Objective: To synthesize 4-(1-chloro-3-nitro-phenyl)morpholine from this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) plate and chamber
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent is used because it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent would, thus maintaining the nucleophile's reactivity.
-
Base (K₂CO₃): A mild inorganic base is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.[14]
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Stir the reaction mixture at 50-70 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure product.
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that This compound is the more reactive substrate for nucleophilic aromatic substitution compared to 1,2-dichloro-3-nitrobenzene. This heightened reactivity is localized at the C2 position, leading to the selective displacement of the fluoride ion.
For the practicing scientist, this has several key implications:
-
Milder Conditions: Reactions with this compound can often be performed under less harsh conditions (lower temperatures, shorter times), which can improve functional group tolerance and reduce the formation of byproducts.
-
Greater Nucleophile Scope: Its higher reactivity may enable reactions with weaker nucleophiles that would be sluggish or ineffective with the dichloro analogue.
-
Predictable Selectivity: The significant reactivity difference between the fluorine at C2 and the chlorine at C1 ensures a highly predictable and selective reaction outcome, simplifying product analysis and purification.
By understanding the fundamental principles of the SNAr mechanism and the unique role of fluorine, researchers can strategically select the optimal building block to accelerate discovery and enhance the efficiency of their synthetic campaigns.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. SNAr [qorganica.es]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 10. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 11. byjus.com [byjus.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Modern Aniline Synthesis: Comparing Alternatives to 1-Chloro-2-fluoro-3-nitrobenzene
Substituted anilines are indispensable building blocks in modern chemistry, forming the core scaffolds of countless pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The synthesis of these structures has traditionally relied on foundational methods like the reduction of nitroarenes or nucleophilic aromatic substitution (SNAr) on highly activated rings.[2][3] Reagents such as 1-Chloro-2-fluoro-3-nitrobenzene are archetypal substrates for SNAr, where potent electron-withdrawing nitro groups activate the aryl ring for attack by an amine nucleophile.
While effective, this SNAr-based strategy is inherently limited to substrates possessing strong activating groups and is often constrained by narrow functional group tolerance and regioselectivity challenges. The evolution of synthetic organic chemistry, particularly in transition metal catalysis, has ushered in a new era of C-N bond formation, offering milder conditions, broader substrate scope, and unprecedented precision.[4]
This guide provides an in-depth comparison of the leading modern alternatives to the classical SNAr approach for synthesizing substituted anilines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, supported by experimental data and protocols to inform your selection of the optimal synthetic route.
The Landscape of C-N Bond Formation: A Strategic Overview
The synthesis of substituted anilines beyond the classical SNAr approach can be broadly categorized into two major strategies: transition metal-catalyzed cross-coupling reactions and the direct amination of phenol derivatives. Each strategy circumvents the need for strong nitro-group activation, instead relying on catalytic cycles to couple amines with a variety of aryl partners.
The most prominent catalytic methods include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method coupling aryl halides and pseudo-halides with amines.
-
Copper-Catalyzed Ullmann Condensation: A historic method that has been revitalized with modern ligand development for milder conditions.[5]
-
Copper-Catalyzed Chan-Lam Coupling: An operationally simple method that utilizes arylboronic acids and tolerates open-air conditions.[6]
-
Catalytic Amination of Phenols: An emerging, atom-economical approach that uses readily available phenols as starting materials.[7]
Below is a logical workflow for selecting a synthetic strategy, highlighting the key decision points for a researcher.
Caption: Decision workflow for selecting an aniline synthesis method.
Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has revolutionized C-N bond formation.[8] It facilitates the coupling of an amine with an aryl halide (Cl, Br, I) or pseudohalide (OTf, OTs) and has become a mainstay in pharmaceutical and academic laboratories due to its remarkable reliability and scope.[9]
Mechanism and Experimental Causality
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of each component is critical and dictated by mechanistic principles.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The reactivity order is typically I > Br > OTf > Cl, though modern catalysts can efficiently activate even robust aryl chlorides.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium amide complex. Sterically hindered alkoxide bases like sodium tert-butoxide (NaOt-Bu) are commonly used because they are strong enough to deprotonate the amine without competing as nucleophiles.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. This step is often the rate-limiting step.
The key to the reaction's success lies in the ligand bound to the palladium. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial as they promote both the oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed C-N Couplings
Copper-mediated C-N bond formation predates palladium catalysis but has seen a modern renaissance. These methods offer a cost-effective alternative to palladium and exhibit complementary reactivity.
Ullmann Condensation
The Ullmann condensation is the classic copper-catalyzed reaction of an aryl halide with an amine.[5] Historically, this reaction required harsh conditions, often demanding temperatures above 200 °C and stoichiometric amounts of copper.[10] Modern protocols employ catalytic copper(I) salts, often in combination with ligands like phenanthrolines or diamines, which stabilize the catalyst and allow for significantly milder reaction temperatures.[11][12] The reaction is particularly effective for coupling anilines with electron-deficient aryl halides.
Chan-Lam Coupling
A significant advancement in copper catalysis is the Chan-Lam coupling, which pairs N-H containing compounds with arylboronic acids.[6] A key advantage of this reaction is its remarkable tolerance to air and moisture, often allowing it to be run in an open flask at room temperature.[13][14] This operational simplicity makes it highly attractive for rapid library synthesis and process chemistry. The reaction is typically catalyzed by copper(II) acetate, and atmospheric oxygen often serves as the terminal oxidant to regenerate the active catalyst.[6][14]
Direct Catalytic Amination of Phenols
One of the most innovative and "green" strategies for aniline synthesis is the direct amination of phenols. Phenols are abundant, inexpensive feedstocks derivable from renewable sources like lignin.[15][16] This approach forges the C-N bond by displacing a hydroxyl group, with water as the only byproduct, making it highly atom-economical.[7][17]
Recent breakthroughs have demonstrated that rhodium and palladium catalysts can effectively mediate this transformation.[16][18] For example, a rhodium(III) catalyst can facilitate the challenging keto-enol tautomerization of the phenol via π-coordination, which allows for a subsequent dehydrative condensation with the amine.[7][17] While still an emerging field, this strategy holds immense promise for sustainable chemical manufacturing.
Comparative Performance Analysis
The choice of method depends critically on the available starting materials, required functional group tolerance, and cost considerations.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling | Direct Phenol Amination |
| Aryl Substrate | Aryl Halides, Triflates, Tosylates | Aryl Halides (esp. Iodides, Bromides) | Arylboronic Acids | Phenols, Naphthols |
| Catalyst System | Palladium / Phosphine Ligand | Copper(I) Salt / Ligand | Copper(II) Salt | Rhodium or Palladium complexes |
| Reaction Temp. | Room Temp. to ~120 °C | High Temp. (classic), 80-140 °C (modern) | Room Temp. to ~80 °C | High Temp. (~140 °C) |
| Atmosphere | Inert (N₂ or Ar) | Inert | Air (often preferred) | Inert |
| Key Advantages | Extremely broad scope, high yields, excellent functional group tolerance. | Low catalyst cost, effective for electron-deficient halides.[5] | Air/moisture tolerant, mild conditions, operationally simple.[6][13] | Highly atom-economical, uses renewable feedstocks, water is the only byproduct.[7] |
| Key Limitations | Cost of Pd and ligands, sensitivity to air/moisture. | Often requires higher temperatures, narrower substrate scope than Pd-catalysis.[5] | Byproduct formation (homocoupling, protodeboronation), less effective for some hindered substrates.[14] | High temperatures, limited catalyst availability, newer methodology.[17] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a representative procedure for the palladium-catalyzed coupling of an aryl bromide with a primary amine.
Caption: General experimental workflow for cross-coupling reactions.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inerting: The tube is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: The aryl halide (1.0 equivalent), the amine (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed as monitored by TLC or GC-MS.[2]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
This protocol describes a typical air-tolerant procedure for coupling an arylboronic acid with an amine.
Methodology:
-
Reaction Setup: In a vial open to the air, combine Cu(OAc)₂ (10 mol%), the arylboronic acid (1.0 equivalent), the amine (1.2 equivalents), and a suitable solvent (e.g., CH₂Cl₂ or MeOH).
-
Base Addition: Add a base such as pyridine or triethylamine (2.0 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is redissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[6]
Conclusion and Future Outlook
The synthesis of substituted anilines has evolved far beyond reliance on activated nitroarenes. The advent of powerful transition metal-catalyzed cross-coupling reactions—namely the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions—has provided chemists with a robust and versatile toolkit for C-N bond formation. These methods offer superior functional group tolerance, milder conditions, and broader substrate applicability compared to classical SNAr.
The choice between these alternatives is dictated by a careful analysis of substrate availability, cost, and operational simplicity. Palladium catalysis remains the gold standard for scope and reliability, while modern copper-catalyzed methods provide cost-effective and often more practical alternatives. Looking forward, the development of direct amination of phenols and C-H amination strategies promises an even more sustainable and efficient future for aniline synthesis, further reducing our reliance on pre-functionalized starting materials and moving towards a greener chemical industry.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. A Different Approach to Anilines - GalChimia [galchimia.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 18. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Determination of 1-Chloro-2-fluoro-3-nitrobenzene
This guide provides an in-depth comparison of analytical methodologies for determining the chemical purity of 1-Chloro-2-fluoro-3-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The integrity of the final product is critically dependent on the purity of such starting materials, necessitating robust, accurate, and efficient analytical methods for quality control.
We will explore two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) approaches: a conventional, robust HPLC method and a modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method. This guide will dissect the rationale behind the chromatographic choices, present detailed experimental protocols, and compare their performance based on key analytical parameters. The discussion is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6]
The Foundational Choice: Reversed-Phase Chromatography
For a molecule like this compound, which is relatively non-polar, reversed-phase chromatography is the logical starting point.[7][8] This technique employs a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (usually a mixture of water with acetonitrile or methanol).[7] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules, like our target compound, are retained longer on the column, allowing for effective separation from more polar impurities.[7]
Method Comparison: Conventional HPLC vs. High-Throughput UPLC
The primary distinction between conventional HPLC and UPLC lies in the particle size of the stationary phase packing material.[9][10] HPLC typically uses particles with a diameter of 3–5 µm, whereas UPLC utilizes sub-2 µm particles.[10][11] This seemingly small change has profound implications for separation performance, leading to significant improvements in resolution, speed, and sensitivity.[12][13]
Method A: Robust Isocratic HPLC Analysis
This method is designed for reliability and transferability across different laboratories. An isocratic elution, where the mobile phase composition remains constant, is chosen for its simplicity and robustness, minimizing potential issues with pump proportioning and system dwell volume.
Method B: Fast Gradient UPLC Analysis
This method is optimized for speed and resolution, making it ideal for high-throughput environments where rapid feedback on sample purity is essential. A gradient elution, where the mobile phase composition changes during the run, allows for the efficient elution of a wider range of potential impurities with varying polarities in a much shorter timeframe.[12] UPLC's enhanced sensitivity is particularly valuable for detecting and quantifying trace-level impurities.[9][11]
Experimental Design and Protocols
Adherence to a validated protocol is paramount for generating reproducible and trustworthy data. The following sections detail the step-by-step procedures for analysis, incorporating system suitability tests as mandated by pharmacopeial standards to ensure the chromatographic system is fit for purpose.[3][14][15]
Diagram: Analytical Workflow
The general workflow for purity determination follows a structured path from sample preparation to final data reporting.
Caption: Standard workflow for HPLC/UPLC purity analysis.
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and high-purity water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.
Protocol 2: Chromatographic Conditions & System Suitability
The table below outlines the specific instrumental parameters for both the HPLC and UPLC methods.
| Parameter | Method A: Conventional HPLC | Method B: High-Throughput UPLC |
| System | Standard HPLC System | UPLC / UHPLC System |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient: 40% to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 1 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | 15 minutes | 5 minutes |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria, based on ICH and USP guidelines, are met.[3][4][16]
-
Tailing Factor (Asymmetry): Not more than 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates (N): Greater than 2000 (for HPLC) / Greater than 5000 (for UPLC).
Performance Comparison and Data Analysis
The choice between HPLC and UPLC involves a trade-off between speed, resolution, and instrument cost. The simulated data below illustrates the performance differences.
| Performance Metric | Method A: Conventional HPLC | Method B: High-Throughput UPLC | Rationale & Impact |
| Retention Time (Main Peak) | ~8.5 min | ~2.1 min | UPLC significantly reduces analysis time, increasing sample throughput.[11] |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 4.0 | UPLC provides superior resolving power, ensuring more accurate quantification of closely eluting impurities.[12] |
| Tailing Factor | 1.2 | 1.1 | Both methods provide excellent peak shape; UPLC often yields more symmetrical peaks. |
| Theoretical Plates | ~8,000 | ~15,000 | Higher plate count in UPLC indicates greater column efficiency and separating power. |
| Total Analysis Time | 15 min | 5 min | UPLC offers a 3-fold increase in throughput.[13] |
| Solvent Consumption / Run | 15 mL | 2 mL | UPLC is more environmentally friendly and cost-effective due to lower solvent usage.[9] |
Diagram: Logic of Method Selection
The decision to use HPLC versus UPLC is driven by the specific needs of the laboratory, balancing performance requirements with practical constraints.
Caption: Relationship between chromatographic method and key performance outcomes.
Discussion of Alternative and Complementary Techniques
While RP-HPLC is the workhorse for purity analysis of this compound, other techniques may be required for a complete characterization.
-
Gas Chromatography (GC): As a volatile compound, GC is a viable alternative.[17] It can be particularly effective for identifying and quantifying residual solvents or other volatile impurities that may not be well-retained by RP-HPLC. EPA Method 8091, for instance, details GC conditions for nitroaromatic compounds.[18] However, it may not be suitable for non-volatile degradation products.
-
Chiral HPLC: If any potential impurities or related substances possess chiral centers, a standard achiral HPLC method will not be able to separate the enantiomers.[19][20] In such cases, specialized chiral stationary phases (CSPs) are required to determine the enantiomeric purity, which is a critical quality attribute for many active pharmaceutical ingredients.[21]
Conclusion
For the routine purity assessment of this compound, both the conventional HPLC and the high-throughput UPLC methods provide reliable and accurate results.
-
The Conventional HPLC method (Method A) stands as a robust and easily transferable method, ideal for quality control labs where consistency and reliability are the primary drivers.
-
The High-Throughput UPLC method (Method B) offers significant advantages in speed, resolution, and reduced operational costs.[13] It is the superior choice for research and development, process monitoring, and high-volume testing environments where rapid sample turnaround is crucial.
The selection of the most appropriate method depends on the specific laboratory context, balancing the need for speed and higher resolution against factors like available instrumentation and the requirement for cross-laboratory method validation. In all cases, the analytical procedure must be properly validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. usp.org [usp.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. ijrpr.com [ijrpr.com]
- 12. waters.com [waters.com]
- 13. biomedres.us [biomedres.us]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. usp.org [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. Chiral separation by HPLC using the ligand-exchange principle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-Chloro-2-fluoro-3-nitrobenzene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the comprehensive characterization of xenobiotics and their metabolic fate is paramount. This guide provides an in-depth technical overview of the mass spectrometric analysis of 1-Chloro-2-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound, and its putative metabolites. We will delve into a comparative analysis of analytical methodologies, supported by established principles of xenobiotic metabolism and mass spectrometry, to equip researchers with the expertise to develop robust and self-validating analytical protocols.
Introduction: The Analytical Challenge of Halogenated Nitroaromatics
This compound presents a unique analytical challenge due to the combined physicochemical properties of its functional groups: the nitro group, which is prone to metabolic reduction, and the halogen substituents (chlorine and fluorine), which influence the compound's polarity, toxicity, and metabolic pathways. Understanding its biotransformation is critical for assessing its potential toxicity and environmental impact. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the sensitive and specific detection of the parent compound and its metabolites in complex biological matrices.
Predicted Metabolic Pathways of this compound
Based on established metabolic pathways for analogous nitroaromatic and halogenated compounds, the biotransformation of this compound is anticipated to proceed through three primary routes: nitroreduction, hydroxylation, and glutathione conjugation. The interplay of these pathways will be influenced by the electronic effects of the halogen substituents.
-
Nitroreduction: The nitro group is susceptible to reduction by cytosolic and microsomal enzymes, such as cytochrome P450 reductases, leading to the formation of a nitroso intermediate, a hydroxylamine, and ultimately an aniline derivative (2-chloro-3-fluoroaniline). This reductive pathway is often a critical activation step leading to toxicity for many nitroaromatic compounds.
-
Hydroxylation: Cytochrome P450 enzymes can catalyze
Introduction: The Critical Role of the Leaving Group in Nucleophilic Aromatic Substitution (SNAr)
A Comparative Guide to Leaving Group Ability in Nucleophilic Aromatic Substitution: Chlorine vs. Fluorine
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The reaction facilitates the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, a transformation that is fundamental to molecular design and construction. The efficiency and outcome of an SNAr reaction are governed by a delicate interplay of three key factors: the strength of the incoming nucleophile, the electronic activation of the aromatic ring, and the nature of the group being displaced—the leaving group.
This guide provides an in-depth, evidence-based comparison of two of the most common halogen leaving groups in SNAr reactions: chlorine (Cl) and fluorine (F). While classical organic chemistry principles, primarily derived from aliphatic substitution reactions (SN1/SN2), often position chloride as a superior leaving group to fluoride due to its lower bond strength with carbon and the greater stability of the Cl⁻ anion, the reality in SNAr is often counterintuitive. In many, if not most, SNAr contexts, fluorine is a significantly better leaving group than chlorine. This guide will dissect the mechanistic underpinnings of this phenomenon, present supporting experimental data, and offer practical insights for researchers in the field.
The SNAr Mechanism: A Departure from Aliphatic Logic
Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed through a direct displacement or a carbocation intermediate. Instead, it involves a two-step addition-elimination pathway.
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.
The rate-determining step of this sequence is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. This crucial detail is the key to understanding the comparative abilities of different leaving groups. The reaction rate is highly dependent on the stability of this intermediate.
Caption: The two-step addition-elimination mechanism of SNAr.
Fluorine vs. Chlorine: A Tale of Two Halogens
The relative reactivity of aryl halides in SNAr reactions follows the general trend: Ar-F > Ar-Cl > Ar-Br > Ar-I. This is the reverse of the trend observed in SN1 and SN2 reactions. The superiority of fluorine as a leaving group in this context is attributed to its profound influence on the rate-determining step.
The Electronegativity Argument: Stabilizing the Transition State
Fluorine is the most electronegative element. When attached to the carbon atom undergoing nucleophilic attack, its powerful inductive electron-withdrawing effect (-I effect) is paramount. This effect significantly polarizes the C-F bond and, more importantly, strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. By lowering the activation energy of this first, rate-determining step, fluorine dramatically accelerates the overall reaction rate.
Chlorine, while also electronegative, exerts a weaker inductive effect than fluorine. Consequently, it provides less stabilization for the anionic intermediate, leading to a higher activation energy barrier for its formation and a slower reaction rate.
A Comparative Guide to the Synthesis of 2-Fluoro-3-nitrodiphenylamine: A Validated Approach Utilizing 1-Chloro-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials and synthetic routes can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth technical comparison of two distinct synthetic pathways to the valuable intermediate, 2-fluoro-3-nitrodiphenylamine .
We will first explore a validated route commencing with the versatile building block, 1-chloro-2-fluoro-3-nitrobenzene . This will be juxtaposed with a common alternative strategy, offering a critical evaluation of their respective merits and drawbacks, supported by experimental data and mechanistic insights. Our analysis aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a trifunctionalized benzene ring that offers a unique platform for sequential and regioselective modifications. The interplay of its substituents governs its reactivity:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Its position ortho to the fluorine and meta to the chlorine atom significantly influences the regioselectivity of nucleophilic attack.
-
Fluorine (-F): Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than chlorine, particularly when activated by an ortho or para nitro group.
-
Chlorine (-Cl): While also a viable leaving group, its reactivity in SNAr is generally lower than that of fluorine in this context. This differential reactivity allows for selective displacement of the fluorine atom.
This inherent electronic bias makes this compound an attractive starting material for the controlled synthesis of polysubstituted aromatic compounds.
Synthetic Route A: Nucleophilic Aromatic Substitution of this compound
The most direct approach to 2-fluoro-3-nitrodiphenylamine is the nucleophilic aromatic substitution of this compound with aniline. The nitro group at position 3 activates the ortho position (C2, bearing the fluorine) and the para position (C4, bearing a hydrogen) to nucleophilic attack. Due to the superior lability of the fluorine atom as a leaving group compared to chlorine, the reaction is highly regioselective, favoring the displacement of the fluoride ion.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (aniline) attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.
dot graph "SNAr_Mechanism" { rankdir="LR"; size="7.6,4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of SNAr for Route A"
Experimental Validation: Uncatalyzed vs. Catalyzed
While the SNAr reaction can proceed without a catalyst, particularly with highly activated substrates, the conditions are often harsh. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer milder and more efficient alternatives.
Route A1: Uncatalyzed Nucleophilic Aromatic Substitution
This approach relies on heating the reactants in the presence of a base to neutralize the liberated acid.
Route A2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It typically employs a palladium catalyst and a phosphine ligand.
dot graph "Experimental_Workflow_A" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for Synthetic Route A"
Alternative Synthetic Route B: Buchwald-Hartwig Amination of 2-Fluoro-3-nitroaniline
A common alternative strategy involves the coupling of a pre-functionalized aniline with an aryl halide. In this case, 2-fluoro-3-nitroaniline can be coupled with iodobenzene using a palladium catalyst.
dot graph "Experimental_Workflow_B" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for Alternative Synthetic Route B"
Performance Comparison
| Parameter | Route A1: Uncatalyzed SNAr | Route A2: Buchwald-Hartwig (from this compound) | Route B: Buchwald-Hartwig (from 2-fluoro-3-nitroaniline) |
| Starting Materials | This compound, Aniline | This compound, Aniline | 2-Fluoro-3-nitroaniline, Iodobenzene |
| Catalyst | None | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos) | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., RuPhos) |
| Reaction Conditions | High temperature (e.g., >150 °C), long reaction time (e.g., 24 h) | Moderate temperature (e.g., 80-110 °C), shorter reaction time (e.g., 2-12 h) | Moderate temperature (e.g., 100-120 °C), variable reaction time |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Substrate Scope | Limited by the reactivity of the aniline and potential side reactions at high temperatures. | Broad, tolerant of a wide range of functional groups on both coupling partners. | Broad, tolerant of various functional groups. |
| Cost & Availability | Starting materials are readily available. No catalyst cost. | Higher cost due to palladium catalyst and ligand. | 2-Fluoro-3-nitroaniline may be more expensive than this compound. Iodobenzene is a common reagent. |
| Safety & Handling | High temperatures pose safety risks. Use of high-boiling polar solvents (e.g., DMF). | Requires handling of air- and moisture-sensitive catalysts and ligands. Toluene is a common solvent. | Requires handling of air- and moisture-sensitive catalysts and ligands. Dioxane is a common solvent. |
Discussion and Recommendations
The choice between these synthetic routes depends on several factors, including the desired scale of the reaction, the availability of starting materials and catalysts, and the specific functional groups present in the target molecule.
-
Route A1 (Uncatalyzed SNAr): This method is the most straightforward in terms of reagent setup. However, the harsh reaction conditions can limit its applicability, especially for sensitive substrates, and may lead to lower yields and the formation of byproducts. It is a viable option for simple, robust aniline nucleophiles on a small to medium scale where cost is a primary concern.
-
Route A2 (Buchwald-Hartwig): This approach offers significant advantages in terms of milder reaction conditions, shorter reaction times, and generally higher yields. The use of a palladium catalyst and a suitable ligand allows for a broader substrate scope, making it a more versatile and reliable method. The primary drawback is the cost of the catalyst system. This route is highly recommended for its efficiency and broad applicability, particularly in a drug discovery or process development setting.
-
Route B (Buchwald-Hartwig): This alternative provides a robust and efficient synthesis, benefiting from the well-established Buchwald-Hartwig methodology. The choice between Route A2 and Route B will largely depend on the relative cost and availability of the starting materials: this compound versus 2-fluoro-3-nitroaniline and iodobenzene.
Experimental Protocols
Route A2: General Protocol for Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and aniline (1.0-1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: General Protocol for Buchwald-Hartwig Amination of 2-Fluoro-3-nitroaniline
-
Follow steps 1-3 from the Route A2 protocol.
-
Add 2-fluoro-3-nitroaniline (1.0 equivalent) and iodobenzene (1.0-1.2 equivalents).
-
Follow steps 5-11 from the Route A2 protocol.
References
A Researcher's Guide to the Spectroscopic Differentiation of 1-Chloro-2-fluoro-3-nitrobenzene Isomers
Introduction: The Challenge of Positional Isomerism
In the fields of pharmaceutical synthesis, agrochemicals, and materials science, substituted nitrobenzenes serve as critical building blocks.[1][2] The compound 1-Chloro-2-fluoro-3-nitrobenzene and its positional isomers are key intermediates whose reactivity and subsequent biological or chemical properties are dictated by the specific arrangement of the chloro, fluoro, and nitro substituents on the benzene ring. Misidentification of an isomer can lead to failed syntheses, unexpected side reactions, or inactive final products. Therefore, unambiguous structural confirmation is not just a matter of analytical rigor but a foundational requirement for successful research and development.
This guide provides an in-depth spectroscopic comparison of these isomers. We will move beyond a simple recitation of data to explain the underlying principles that govern the distinct spectral signatures of each molecule. By understanding the causality behind the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify their target isomer and validate the integrity of their synthetic pathways.
Pillar 1: Nuclear Magnetic Resonance (NMR) - The Definitive Tool for Isomer Elucidation
NMR spectroscopy is unequivocally the most powerful technique for distinguishing between the isomers of this compound. The precise electronic environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is exquisitely sensitive to the placement of the neighboring electronegative groups, resulting in unique chemical shifts and spin-spin coupling patterns for each isomer.
¹H NMR Spectroscopy: Decoding Proton Environments
The three protons on the aromatic ring of each isomer will exhibit distinct chemical shifts and splitting patterns based on their proximity to the electron-withdrawing nitro group and the electronegative halogen atoms. The nitro group strongly deshields ortho and para protons through its resonance and inductive effects.[3] Halogens also have an inductive withdrawing effect. The key to differentiation lies in the coupling constants (J-values) between the protons, which are dependent on their relative positions (ortho, meta, or para).
¹⁹F NMR Spectroscopy: A Highly Sensitive Probe
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[4][5] The chemical shift of the fluorine nucleus spans a wide range and is exceptionally responsive to the electronic nature of the substituents on the ring.[4][6] Furthermore, through-bond coupling to nearby protons (e.g., ³JHF, ⁴JHF) provides definitive evidence of the fluorine atom's placement relative to the ring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the six carbons in the benzene ring provide a complete map of the molecule's electronic landscape. The carbon directly attached to the nitro group (ipso-carbon) is typically shifted significantly downfield. Similarly, the carbons bonded to fluorine and chlorine will show characteristic shifts, with the C-F bond often inducing a large C-F coupling constant (¹JCF) that is readily observable.
Comparative NMR Data (Predicted & Analog-Based)
Direct experimental NMR data for every isomer of this compound is not readily consolidated in published literature. However, based on established principles of substituent effects and data from analogous compounds like fluoronitrobenzenes and chloronitrobenzenes, we can predict the characteristic spectral features.[7][8][9][10][11]
| Isomer | Predicted ¹H NMR Key Features (Proton Signals) | Predicted ¹⁹F NMR Chemical Shift Range (ppm vs CFCl₃) | Predicted ¹³C NMR Key Features |
| This compound | Three signals in the aromatic region, likely complex multiplets due to H-H and H-F couplings. Expect one proton to be significantly downfield (ortho to NO₂). | Highly sensitive to solvent. Expected to be in the typical aryl fluoride range. | Six distinct aromatic signals. The C-NO₂, C-Cl, and C-F signals will be most characteristic. Expect a large ¹JCF coupling. |
| 1-Chloro-2-fluoro-4-nitrobenzene | Three signals. One proton will be a doublet (ortho to NO₂), another a doublet of doublets, and the third a doublet, with observable H-F couplings. | Shift will differ from the 1,2,3-isomer due to the para nitro group's influence. | Six distinct aromatic signals. The symmetry is lower than in p-fluoronitrobenzene. |
| 2-Chloro-1-fluoro-4-nitrobenzene | Similar complexity to the 1,2,4-isomer, but the relative shifts of the protons will change based on their proximity to Cl vs. F. | The ortho chloro and para nitro will have a combined electronic effect on the fluorine shift. | Six distinct signals. The relative positions of the C-Cl and C-F signals will be a key differentiator. |
| 3-Chloro-4-fluoro-1-nitrobenzene | Three distinct signals. The proton between the Cl and NO₂ groups will be the most downfield. Splitting patterns will be influenced by H-F coupling. | The fluorine is ortho to a chlorine and meta to a nitro group, leading to a unique chemical shift. | Six distinct signals. The carbon chemical shifts will reflect the specific substituent pattern. |
Note: The table above provides expected patterns. Actual chemical shifts are dependent on solvent and concentration and must be confirmed with reference standards.
Pillar 2: Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
While NMR provides the most detailed structural map, IR and MS offer rapid, complementary data that confirms key functional groups and molecular weight, further validating isomer identity.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The primary diagnostic peaks in the IR spectrum are the strong stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear as two distinct bands:
The exact positions of these bands are influenced by the electronic effects of the other ring substituents.[13][14] While it may be challenging to distinguish all isomers based solely on minor shifts in these bands, significant deviations can be indicative. Additionally, the C-H out-of-plane bending region (below 900 cm⁻¹) can sometimes provide clues about the substitution pattern, although this can be complex in polysubstituted rings.[14]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): All isomers of this compound have a nominal molecular weight of 175 g/mol .[15][16] A key feature will be the isotopic pattern of chlorine. The presence of one chlorine atom will result in two peaks for the molecular ion: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.[17]
-
Fragmentation: The way the molecular ion breaks apart can be influenced by the isomer structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of •NO, •NO₂, or the entire nitro group (HNO₂).[18][19] The presence of halogens introduces competing fragmentation pathways, such as the loss of •Cl.[18][20][21] "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragment ions for specific isomers, providing another layer of differentiation.
Experimental Protocols & Workflows
Trustworthiness in analytical chemistry is built upon robust and reproducible methodologies. The following protocols represent standard, self-validating procedures for the spectroscopic analysis of chlorofluoronitrobenzene isomers.
Diagram: General Analytical Workflow
The logical flow from sample receipt to final identification is critical. This workflow ensures that each analytical step builds upon the last, leading to a confident structural assignment.
Caption: General workflow for isomer identification.
Protocol 1: NMR Sample Preparation and Acquisition
-
Rationale: Deuterated chloroform (CDCl₃) is a versatile solvent for many organic compounds and provides a clean spectral window. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.
-
Sample Preparation: Accurately weigh 10-20 mg of the isomer into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Mixing: Cap the tube and invert gently until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into a ≥400 MHz NMR spectrometer.
-
Perform standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} acquisitions.
-
Justification: A higher field strength (≥400 MHz) is crucial for resolving complex splitting patterns in the aromatic region. Proton decoupling is used for ¹³C and ¹⁹F NMR to simplify the spectra to single peaks for each unique nucleus, aiding in chemical shift assignment.
-
Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
-
Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for creating library-searchable spectra and comparing isomeric structures.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction, which also serves to separate any potential impurities.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure proper elution.
-
MS Acquisition: Set the MS to scan a mass range of m/z 40-250. Use a standard EI energy of 70 eV.
-
Data Analysis:
-
Examine the total ion chromatogram to find the peak for the target compound.
-
Extract the mass spectrum for that peak.
-
Verify the molecular ion peaks at m/z 175 and 177 and their ~3:1 ratio.
-
Analyze the major fragment ions and compare them between potential isomers.
-
Conclusion
The unambiguous differentiation of this compound isomers is a challenge readily met by a multi-technique spectroscopic approach. While IR and MS provide essential confirmatory data on functional groups and molecular weight, NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) stands as the definitive arbiter of identity. The unique chemical shifts and spin-spin coupling networks derived from NMR provide an irrefutable structural fingerprint for each isomer. By employing the systematic workflow and robust protocols outlined in this guide, researchers can ensure the structural integrity of their chemical intermediates, paving the way for reliable and reproducible scientific outcomes.
References
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- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR [m.chemicalbook.com]
- 10. 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 21. researchgate.net [researchgate.net]
cost-benefit analysis of using 1-Chloro-2-fluoro-3-nitrobenzene in large-scale synthesis
Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes
In the landscape of modern organic chemistry, polysubstituted nitrobenzenes are indispensable building blocks. They serve as critical intermediates in the synthesis of a vast array of high-value products, including pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a nitro group, alongside other substituents, on an aromatic ring opens up a rich field of subsequent chemical transformations, making the initial choice of starting material a critical decision in any large-scale synthesis campaign. This guide provides a comprehensive cost-benefit analysis of 1-Chloro-2-fluoro-3-nitrobenzene, a versatile but specialized reagent. We will objectively compare its performance against viable alternatives, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Analysis: this compound and Its Alternatives
The utility of a synthetic intermediate in a large-scale setting is a multifactorial equation that extends beyond simple reactivity. Key considerations include cost, availability, reaction efficiency (yield and purity), and, crucially, safety and handling. In this analysis, we will compare this compound with two commonly employed alternatives: 2,4-Difluoronitrobenzene and 2,4-Dichloronitrobenzene.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | 2,4-Difluoronitrobenzene | 2,4-Dichloronitrobenzene |
| Molecular Weight | 175.54 g/mol [2] | 159.09 g/mol [3] | 192.00 g/mol [4] |
| Typical Bulk Price | ~
| ||
| Primary Synthetic Route | Aromatic substitution of 2-fluoronitrobenzene with a chlorinating agent.[7] | Reaction of 2,4-dichloronitrobenzene with potassium fluoride.[8] | Nitration of 1,3-dichlorobenzene.[9] |
| Key Application | Intermediate for pharmaceuticals and agrochemicals, particularly for synthesizing substituted anilines.[7] | Versatile intermediate in pharmaceuticals (antipsychotics, antidiabetics), agrochemicals (herbicides, insecticides), and dyes.[10] | Intermediate for pigments, pesticides, medicinal drugs, and the synthesis of other compounds like 2,4-difluoroaniline.[2] |
| Reactivity in SNAr | High, with two activating halogens and a nitro group. The fluorine atom significantly enhances reactivity compared to chlorine.[11] | Very high due to two activating fluorine atoms.[10] | Moderate, activated by the nitro group and two chlorine atoms. |
| Safety Profile | Toxic if inhaled, harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[12] | Combustible liquid. Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | Toxic in contact with skin, harmful if swallowed. Suspected of damaging fertility or the unborn child. May cause damage to organs. May cause an allergic skin reaction. |
Expertise & Experience: Interpreting the Data
The choice between these three intermediates is a nuanced decision dictated by the specific synthetic target and process constraints.
-
Cost: 2,4-Dichloronitrobenzene is by far the most cost-effective starting material on a per-kilogram basis.[7] This makes it an attractive option for large-scale campaigns where raw material costs are a primary driver. This compound occupies a middle ground in terms of price, while 2,4-Difluoronitrobenzene is the most expensive of the three.[1][5][6]
-
Reactivity: The presence of fluorine atoms significantly enhances the rate of nucleophilic aromatic substitution (SNAr) reactions.[11] This is a crucial factor in large-scale synthesis, as faster reaction times translate to increased throughput and potentially lower energy costs. 2,4-Difluoronitrobenzene, with two fluorine atoms, is the most reactive, followed by this compound. 2,4-Dichloronitrobenzene is the least reactive of the three, which may necessitate more forcing reaction conditions (higher temperatures, longer reaction times).
-
Selectivity: The substitution pattern of this compound offers unique opportunities for regioselective reactions. The differential reactivity of the chloro and fluoro groups can be exploited to achieve selective substitution under carefully controlled conditions. This can be a significant advantage in complex syntheses, potentially reducing the need for protecting groups and simplifying purification.
-
Downstream Transformations: The choice of starting material directly impacts the structure of the resulting products. For syntheses requiring a fluoro and an amino group at specific positions, starting with this compound and performing a nucleophilic substitution of the chlorine followed by reduction of the nitro group can be a highly efficient strategy.
Experimental Protocols: A Practical Guide
To provide a tangible basis for comparison, we present detailed, step-by-step methodologies for the synthesis and a key downstream reaction of these intermediates.
Synthesis of 2,4-Dichloronitrobenzene (Large-Scale Adaptation)
This protocol is adapted from established industrial methods for the nitration of dichlorobenzenes.[9]
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a cooling jacket, and a controlled-rate addition funnel, charge 1,3-dichlorobenzene.
-
Cooling: Cool the reactor contents to 20-25°C using a circulating coolant.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare a mixed acid solution by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling. The molar ratio of 1,3-dichlorobenzene to nitric acid should be approximately 1:1.02-1.12, and the molar ratio to sulfuric acid should be 1:1.00-1.14.[9]
-
Nitration: Under vigorous stirring, add the mixed acid to the 1,3-dichlorobenzene via the addition funnel over 2-6 hours, maintaining the reaction temperature between 20-33°C.[9]
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for a designated period to ensure complete reaction. Allow the layers to separate.
-
Isolation: Carefully separate the lower spent acid layer. The upper organic layer, containing the crude product, is then washed with water and a dilute sodium hydroxide solution to remove residual acid.
-
Purification: The crude 2,4-dichloronitrobenzene can be purified by distillation or crystallization to achieve high purity (>99%).[9]
Synthesis of 2-Fluoro-3-nitroaniline from this compound
This protocol demonstrates a typical nucleophilic aromatic substitution followed by reduction, a common synthetic sequence for this class of compounds.
-
Amination Reaction:
-
Reactor Setup: In a high-pressure autoclave, charge this compound and a suitable solvent such as chlorobenzene.
-
Ammonia Addition: Introduce anhydrous ammonia into the sealed reactor.
-
Reaction: Heat the mixture to a specified temperature (e.g., 130-160°C) with stirring. The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting material.
-
Work-up: After cooling and venting the reactor, the solvent can be removed, and the crude 2-chloro-5-nitroaniline can be isolated.
-
-
Reduction of the Nitro Group:
-
Catalytic Hydrogenation: The resulting nitroaniline derivative can be reduced to the corresponding diamine using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in a suitable solvent like ethanol or methanol). This method is often high-yielding and produces clean product.
-
Alternative Reduction: Alternatively, chemical reduction methods using reagents like stannous chloride in acidic media can be employed.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic logic and decision-making process in selecting a starting material.
Caption: Comparative synthetic pathways to substituted anilines.
Trustworthiness: A Self-Validating System
The protocols and data presented in this guide are derived from established chemical literature and industrial practices. The principles of nucleophilic aromatic substitution are well-understood, and the reactivity trends discussed are supported by extensive experimental evidence. For any large-scale synthesis, it is imperative to conduct thorough process safety management (PSM) reviews.[13][14] This includes a comprehensive hazard analysis, development of standard operating procedures, and robust employee training to ensure safe handling of these potentially hazardous materials.[13][14]
Authoritative Grounding & Comprehensive References
The claims and protocols within this guide are supported by the following authoritative sources:
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-二氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-Dichloronitrobenzene price,buy 2,4-Dichloronitrobenzene - chemicalbook [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 9. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OSHA Process Safety Management (PSM) Requirements [safetybydesigninc.com]
- 14. safetyculture.com [safetyculture.com]
A Comparative Guide to Regioselectivity in Nucleophilic Aromatic Substitution: 1-Chloro-2-fluoro-3-nitrobenzene vs. Its Isomers
In the landscape of pharmaceutical and fine chemical synthesis, the precise functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for forging carbon-heteroatom bonds on electron-deficient aromatic systems. However, when the aromatic scaffold presents multiple potential leaving groups, as is the case with polyhalogenated nitroaromatics, predicting and controlling the site of substitution—the regioselectivity—becomes a critical challenge.
This guide provides an in-depth technical comparison of the regioselectivity observed in SNAr reactions of 1-chloro-2-fluoro-3-nitrobenzene against its key isomers, 1-chloro-4-fluoro-2-nitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene. We will dissect the electronic factors that govern the reactivity of these substrates and provide a framework for predicting reaction outcomes, supported by established mechanistic principles and analogous experimental data.
The Mechanistic Underpinnings of Regioselectivity in SNAr Reactions
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the aromatic ring, which breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The second, faster step involves the expulsion of the leaving group, which restores the aromaticity of the ring.
Two primary factors dictate the regioselectivity of this process:
-
Activation by Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (—NO₂), is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction. This stabilization is most pronounced when the EWG is positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the EWG. A meta disposition of the EWG offers significantly less stabilization, rendering the reaction much slower.[2][3]
-
The Nature of the Leaving Group: In SNAr reactions, the expected trend for leaving group ability based on bond strength is inverted. The reactivity order for halogens is F > Cl > Br > I.[4] This counterintuitive observation is a direct consequence of the rate-determining step. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, making the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. The breaking of the strong C-F bond occurs in the subsequent, non-rate-determining elimination step.
The interplay of these two factors determines which halogen will be preferentially substituted in a dihalogenated nitrobenzene.
Analysis of this compound
In this compound, we have two potential leaving groups: a fluorine atom at the C2 position and a chlorine atom at the C1 position. The activating nitro group is at the C3 position.
-
Fluorine at C2: The fluorine atom is ortho to the nitro group. This positioning allows for strong resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C2. Furthermore, fluorine's high electronegativity makes C2 a highly electrophilic center.
-
Chlorine at C1: The chlorine atom is also ortho to the nitro group, which would also lead to a resonance-stabilized intermediate upon attack at C1. However, fluorine is a more activating leaving group in SNAr reactions due to its superior inductive effect.
Prediction: In a reaction with a nucleophile, the substitution is expected to occur preferentially at the C2 position , displacing the fluorine atom. This is because the C-F bond is more activated towards nucleophilic attack than the C-Cl bond, and both positions are ortho to the activating nitro group.
Comparative Analysis with Isomers
1-Chloro-4-fluoro-2-nitrobenzene
In this isomer, the substituents are arranged as follows: chlorine at C1, fluorine at C4, and the nitro group at C2.
-
Fluorine at C4: The fluorine atom is para to the nitro group. This is a highly favorable arrangement for SNAr, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. The strong inductive effect of fluorine further activates this position.
-
Chlorine at C1: The chlorine atom is ortho to the nitro group, which also allows for resonance stabilization.
Prediction: Both positions are well-activated. However, the superior leaving group ability of fluorine in SNAr reactions suggests that substitution will predominantly occur at the C4 position , displacing the fluorine atom.
2-Chloro-1-fluoro-4-nitrobenzene
Here, we have fluorine at C1, chlorine at C2, and the nitro group at C4.
-
Fluorine at C1: The fluorine atom is meta to the nitro group. Nucleophilic attack at this position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance. This position is therefore significantly deactivated.
-
Chlorine at C2: The chlorine atom is ortho to the nitro group, a position that is strongly activated by resonance stabilization.
Prediction: The regioselectivity in this isomer is expected to be highly pronounced. Substitution will overwhelmingly occur at the C2 position , with the displacement of the chlorine atom. The fluorine at the C1 position, being meta to the nitro group, will be largely unreactive under typical SNAr conditions.
Supporting Experimental Evidence from Analogous Systems
The following table summarizes the predicted regioselectivity for the three isomers with a generic nucleophile (Nu⁻).
| Isomer | Structure | Most Reactive Position | Predicted Major Product | Rationale |
| This compound | C2 (Fluoro) | 1-Chloro-3-nitro-2-(Nu)benzene | Both halogens are ortho to the nitro group. Fluorine is the better leaving group in SNAr. | |
| 1-Chloro-4-fluoro-2-nitrobenzene | C4 (Fluoro) | 1-Chloro-2-nitro-4-(Nu)benzene | Fluorine is para to the nitro group and is a better leaving group than chlorine, which is ortho. | |
| 2-Chloro-1-fluoro-4-nitrobenzene | C2 (Chloro) | 1-Fluoro-4-nitro-2-(Nu)benzene | Chlorine is ortho to the nitro group (activated), while fluorine is meta (deactivated). |
Experimental Protocols for Assessing Regioselectivity
To experimentally validate these predictions, a standardized reaction protocol should be employed for each isomer. Below is a general procedure for the reaction with a common nucleophile, piperidine.
General Experimental Protocol for Amination
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve one of the chlorofluoronitrobenzene isomers (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL).
-
Addition of Nucleophile: To the stirred solution, add piperidine (1.2 mmol, 1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The regioselectivity can be determined by analyzing the product mixture using ¹H NMR, ¹⁹F NMR, and GC-MS to identify and quantify the different isomers formed.
Caption: A generalized workflow for the SNAr reaction and analysis.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on dihalogenated nitrobenzenes is a predictable outcome based on fundamental electronic principles. For this compound and its isomer 1-chloro-4-fluoro-2-nitrobenzene, the superior activating effect of fluorine as a leaving group in SNAr reactions dictates that substitution will preferentially occur at the carbon bearing the fluorine atom. In contrast, for 2-chloro-1-fluoro-4-nitrobenzene, the position of the leaving group relative to the activating nitro group is the dominant factor, leading to the selective displacement of the ortho-positioned chlorine over the meta-positioned fluorine.
This guide provides a logical framework for researchers, scientists, and drug development professionals to approach the synthesis of substituted nitroaromatics with a higher degree of predictability, thereby streamlining the development of novel molecular entities.
References
A Senior Application Scientist's Guide to the Synthetic Utility of 1-Chloro-2-fluoro-3-nitrobenzene
Introduction: Unveiling a Versatile Aromatic Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic choice of starting materials is paramount. Halogenated nitroaromatics are a cornerstone of this synthetic arsenal, offering a reliable platform for constructing complex molecular architectures. Among these, 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) emerges as a uniquely functionalized building block. Its structure, featuring two distinct halogen atoms flanking a powerful electron-withdrawing nitro group, presents a fascinating case study in controlled reactivity and regioselectivity.
This guide provides an in-depth analysis of the synthetic utility of this compound. We will move beyond a simple catalog of reactions to explore the underlying principles that govern its reactivity, offering a comparative perspective against viable alternatives. This document is intended for medicinal chemists, process development scientists, and researchers who require a nuanced understanding of how to leverage this reagent's full potential.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Colorless to yellow crystal or liquid | [2][3] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 260 °C (at 760 mmHg) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and DCM | [3] |
| Density | ~1.5 g/cm³ |
Core Reactivity: A Masterclass in Regioselective SNAr
The primary synthetic value of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is not a simple displacement; it is a highly predictable process governed by the electronic landscape of the aromatic ring.
The SNAr Mechanism: Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] The presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, is crucial as it lowers the energy of the electron-rich intermediate, known as a Meisenheimer complex.[5]
Caption: The Addition-Elimination pathway of SNAr reactions.
The Decisive Factor: Regioselectivity
The most critical aspect of this molecule's chemistry is predicting which halogen will be displaced. The outcome is dictated by the position of the powerfully activating –NO₂ group.
-
Activation Principle: An electron-withdrawing group activates the aromatic ring for nucleophilic attack at the ortho and para positions relative to itself. It has a minimal effect on the meta position.[6]
-
Analysis of this compound:
-
The nitro group is at position C3.
-
The fluorine atom is at position C2, which is ortho to the nitro group.
-
The chlorine atom is at position C1, which is meta to the nitro group.
-
This electronic arrangement overwhelmingly activates the C2 position for nucleophilic attack. Consequently, the fluoride ion is the preferred leaving group. This is further amplified by the high electronegativity of fluorine, which increases the electrophilicity of the attached carbon, favoring the initial, rate-determining nucleophilic attack.[7]
Caption: Preferred site of nucleophilic attack on this compound.
Therefore, the primary reaction product will be 1-chloro-3-nitro-2-(nucleophile)benzene . This predictable regioselectivity is the molecule's greatest synthetic asset, allowing for the chlorine atom to be retained for subsequent transformations, such as cross-coupling reactions.
Synthetic Applications
The predictable reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic compounds that form the core of many bioactive agents.[8][9]
-
Pharmaceutical Intermediates: It is widely used as an intermediate in the synthesis of various pharmaceutical compounds.[2][3] The initial SNAr reaction, typically with an amine or alcohol, introduces a key pharmacophore. The remaining chloro and nitro groups can then be further manipulated. For example, reduction of the nitro group to an amine followed by intramolecular cyclization is a common strategy to build heterocyclic ring systems.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for modern fungicides and herbicides.[3][10] The introduction of a substituted aminophenyl or phenoxyphenyl moiety is a key step in assembling the final active ingredient.
Comparative Analysis with Alternative Reagents
To fully appreciate the utility of this compound, it must be compared with other commercially available, structurally similar building blocks. The choice of reagent depends critically on the desired regiochemical outcome.
| Reagent | Activating Group Position | Predicted Major SNAr Site(s) | Key Advantages / Disadvantages |
| This compound | NO₂ is ortho to F, meta to Cl | C2 (Displaces F) | Advantage: Excellent regioselectivity for displacing fluorine, leaving the chlorine atom for subsequent chemistry (e.g., Suzuki, Buchwald-Hartwig coupling). |
| 1-Chloro-4-fluoro-2-nitrobenzene | NO₂ is ortho to Cl, para to F | C1 (Displaces Cl) and C4 (Displaces F) | Disadvantage: Leads to mixtures of products as both halogens are activated. Separation can be difficult and costly. Useful only if the incoming nucleophile is highly selective for one halogen over the other. |
| 2,3-Dichloronitrobenzene | NO₂ is ortho to C2-Cl, meta to C3-Cl | C2 (Displaces Cl) | Advantage: Good selectivity for displacing the C2 chlorine. Disadvantage: Less reactive than the fluoro-analog due to the lower electronegativity of chlorine, potentially requiring harsher reaction conditions. |
| 1,3-Difluoro-2-nitrobenzene | NO₂ is ortho to both F atoms | C1 and C3 (Displaces F) | Disadvantage: Symmetrical activation leads to a mixture of mono-substituted products and potential for di-substitution, complicating process control and purification. |
Experimental Protocol: Amination via SNAr
This protocol provides a representative procedure for the nucleophilic aromatic substitution reaction of this compound with a secondary amine, based on a reported method.[11]
Reaction: Synthesis of 1-(2-chloro-6-nitrophenyl)pyrrolidine
Materials and Reagents:
-
This compound (88 mg, 0.5 mmol, 1.0 equiv)
-
Pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (69 mg, 0.5 mmol, 1.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (1.0 mL)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 8 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol).
-
Solvent and Reagents: Add anhydrous DMF (1.0 mL) to dissolve the starting material. To this solution, add pyrrolidine (0.5 mmol), followed by potassium carbonate (0.5 mmol).
-
Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to afford the pure 1-(2-chloro-6-nitrophenyl)pyrrolidine as a yellow-orange solid.
Caption: A typical experimental workflow for SNAr amination.
Safety and Handling
This compound is a hazardous organic compound and should be handled with appropriate care.[3] It is harmful if swallowed, inhaled, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
Conclusion
This compound is a powerful and precise synthetic intermediate whose utility is defined by its predictable regioselectivity in SNAr reactions. The ortho relationship between the nitro group and the fluorine atom selectively activates the C-F bond for nucleophilic displacement, leaving the meta-disposed C-Cl bond intact for subsequent synthetic operations. This feature distinguishes it from other isomers and dihalo-analogs, which may offer lower selectivity and lead to challenging product mixtures. For the discerning synthetic chemist engaged in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of this reagent's electronic properties is the key to unlocking its full potential as a strategic building block for complex target molecules.
References
- 1. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H61989.14 [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-fluoro-3-nitrobenzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2). As a halogenated nitroaromatic compound, this chemical intermediate presents significant health and environmental hazards that necessitate rigorous disposal protocols.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of this compound is fundamental to handling it safely. Its hazard profile dictates the stringent personal protective equipment (PPE) requirements and the critical need for proper waste segregation. The compound is classified as an acute toxin and a significant irritant.[2][4]
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [2][4][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or harmful if inhaled. | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[4][5] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's ability to cause harm through multiple exposure routes, a comprehensive PPE strategy is non-negotiable. The selection of PPE is a direct response to the identified hazards.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and vapors that cause serious eye irritation. | [4][6][7] |
| Hand Protection | Chemically impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the substance is harmful upon dermal absorption and causes irritation. | [4][6] |
| Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. | [3][4] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Mitigates the risk of inhaling toxic vapors that can cause respiratory irritation. |[4][6][7] |
First Aid in Case of Exposure
Immediate and correct first aid can significantly mitigate injury.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible. Seek prompt medical attention.[4][5]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4][5]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with correct chemical classification. This compound falls into a specific hazardous waste category that dictates its ultimate disposal pathway.
Classification: Halogenated Organic Waste
This classification is based on the molecular structure, which contains chlorine and fluorine atoms (halogens) bonded to a benzene ring (an organic compound).[8][9] This is a critical distinction, as halogenated waste streams are incompatible with non-halogenated streams and require different disposal technologies, typically high-temperature incineration.[9][10] Mixing these streams can lead to rejection by disposal facilities, increased costs, and regulatory non-compliance.[11]
Caption: Waste Stream Segregation Decision Tree.
Table 3: Waste Segregation Do's and Don'ts
| Do | Don't |
|---|---|
| DO collect this compound and materials contaminated with it in a designated "Halogenated Organic Waste" container.[9] | DON'T mix with non-halogenated solvents like ethanol, acetone, or hexane.[10] |
| DO keep halogenated waste separate from aqueous, acidic, or basic waste streams.[9] | DON'T pour any amount down the drain. This is illegal and environmentally harmful.[7][12] |
| DO ensure all containers are clearly and accurately labeled with the full chemical name and hazard warnings.[10][12] | DON'T mix with highly reactive chemicals, oxidizers, or other incompatible waste types.[12] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and managing waste from the point of generation to its final removal by trained personnel.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container: Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[10][12] The container must have a tightly sealing cap.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture. Keep a running log of the amounts added.[10]
Step 2: Waste Collection
-
Pure/Concentrated Waste: Carefully transfer any unused or residual product into the designated, labeled hazardous waste container. Perform this transfer inside a chemical fume hood.
-
Contaminated Labware: Dispose of items with gross contamination (e.g., weigh boats, pipette tips, gloves) in the same container. Solid contaminated waste should be collected in a separate, clearly labeled solid halogenated waste container if required by your institution.
-
Dilute Solutions: Solutions containing this compound should also be collected as halogenated liquid waste. Do not attempt to neutralize or treat the chemical unless it is a validated part of your experimental procedure.[10]
Step 3: Temporary On-Site Storage
-
Secure the Container: Always keep the waste container tightly closed when not in use.[12]
-
Location: Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to prevent the spread of potential leaks.
-
Segregation: Ensure the container is physically segregated from incompatible waste types, especially non-halogenated solvents and acids.[9]
Step 4: Arranging for Disposal
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[12]
-
Request Pickup: Once the container is full or you are discontinuing the process, arrange for a waste pickup from your institution's EHS or a licensed hazardous waste disposal company, following their specific procedures.[10]
Spill and Emergency Response
Accidents require a calm, systematic response to protect personnel and the environment.
Caption: Workflow for Chemical Spill Response.
Spill Cleanup Protocol:
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your supervisor.[4][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spill from spreading. Use an inert, liquid-binding absorbent material such as diatomite, vermiculite, or sand.[4] Do NOT use combustible materials like paper towels for large spills.
-
Collect: Wearing the full PPE described in Section 1.1, carefully scoop the absorbed material into a suitable container for hazardous waste disposal.[13]
-
Decontaminate: Wipe down the spill area and any contaminated equipment with alcohol or another suitable solvent, collecting the cleaning materials as hazardous waste.[4]
-
Dispose: Seal and label the container holding the spill cleanup materials as "Halogenated Organic Waste" and arrange for its disposal.
Regulatory Compliance
Disposal of this compound is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) classifies wastes under the Resource Conservation and Recovery Act (RCRA). While this specific chemical may not be individually listed, it falls under the F-list of hazardous wastes from non-specific sources, such as F004 for nitrobenzene, and is considered a halogenated organic compound.[14][15]
The final authority on disposal procedures is always your local and institutional EHS department. This guide provides a framework based on established safety principles, but you must adhere to the specific protocols, container types, labeling, and pickup procedures mandated by your organization and local regulations.[4][6]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.at [fishersci.at]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. uakron.edu [uakron.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ethz.ch [ethz.ch]
- 13. lobachemie.com [lobachemie.com]
- 14. wku.edu [wku.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Comprehensive Handling Guide: Personal Protective Equipment for 1-Chloro-2-fluoro-3-nitrobenzene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling halogenated nitroaromatics like 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) requires a meticulous approach, not just for regulatory compliance, but as a foundational element of sound scientific practice. This guide moves beyond a simple checklist to provide a holistic operational plan, grounding every recommendation in the specific chemical properties and associated risks of this compound.
Immediate Safety Briefing: Hazard Profile and Core Protection
Before this chemical is brought into the laboratory, every individual involved must understand its hazard profile. The following tables summarize the critical, non-negotiable safety information derived from globally harmonized system (GHS) classifications.
Hazard Identification Summary
This table outlines the GHS classifications for this compound, which dictate the necessary protective measures.
| Hazard Classification | GHS Category | Signal Word | Associated Risk Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
Mandatory Personal Protective Equipment (PPE) Ensemble
The following PPE is the minimum requirement for any procedure involving this compound under standard laboratory conditions (i.e., within a certified chemical fume hood).
| Body Area | Required PPE | Standard/Specification | Rationale for Use |
| Eyes/Face | Chemical Splash Goggles | EN 166 or ANSI Z87.1 | Protects against direct splashes and vapors that cause serious eye irritation[1][3]. |
| Hands | Chemical-Resistant Gloves | Consult Manufacturer Guide | Prevents skin irritation and dermal absorption, which is a key route of toxic exposure[2][3]. Nitrile gloves are a common starting point, but verify breakthrough times for prolonged use. |
| Body | Flame-Resistant Lab Coat | N/A | Protects skin from incidental contact and prevents contamination of personal clothing[3]. Should be fully buttoned. |
| Respiratory | N/A (with engineering controls) | N/A | Under normal use within a fume hood, respiratory protection is not required[1]. For large spills or ventilation failure, a respirator is mandatory (See Section 4). |
| Feet | Closed-toe, liquid-resistant shoes | N/A | Protects feet from spills. |
The 'Why' Behind the Protocol: A Risk-Based Approach
Understanding the causality behind PPE selection transforms a checklist into a dynamic safety culture. The primary risks associated with this compound are exposure through inhalation, skin/eye contact, and ingestion.
-
Dermal Exposure: The compound is classified as causing skin irritation and being harmful upon contact[1][2][3]. This is not a substance that can be handled with bare hands, even for a moment. Impervious gloves and a lab coat provide the critical barrier to prevent both local irritation and systemic toxicity from dermal absorption.
-
Ocular Exposure: As a Category 2A eye irritant, even minimal contact from a splash can cause serious, painful, and potentially lasting damage[2]. Standard safety glasses are insufficient as they do not protect from splashes from all angles[4]. Chemical splash goggles that form a seal around the eyes are mandatory[3][4].
-
Respiratory Exposure: The designation "Toxic if inhaled" is a serious warning[2]. The compound can cause significant respiratory tract irritation[1][2]. This is why all handling of the solid or its solutions must be performed within a properly functioning chemical fume hood. The engineering control (the fume hood) is the primary line of defense against inhalation exposure.
Standard Operating Procedures (SOPs)
Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Clear the Workspace: The fume hood should be free of clutter. Only materials essential for the immediate procedure should be present.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station[2][5].
-
Assemble Materials: Place all necessary glassware, reagents, and the sealed container of this compound inside the fume hood.
Personal Protective Equipment (PPE) Workflow
The order in which PPE is donned is critical to ensure complete protection.
Caption: PPE Donning Sequence for Handling Hazardous Chemicals.
Handling and Disposal Plan
-
Weighing and Transfer:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood.
-
Use a dedicated spatula. Never use the same tool for multiple chemicals without thorough cleaning.
-
If transferring a solution, use a pipette or syringe. Pouring is discouraged to minimize splashing.
-
-
During the Reaction:
-
Keep the sash of the fume hood at the lowest practical height.
-
Continuously monitor the reaction. Do not leave it unattended.
-
-
Waste Disposal:
-
All materials contaminated with this compound (gloves, weigh paper, pipette tips, etc.) are considered hazardous waste.
-
Segregate this waste into a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Liquid waste should be collected in a separate, labeled, sealed container.
-
Disposal must be handled through an approved waste disposal plant in accordance with all local and national regulations[3].
-
Emergency Protocols: When Controls Fail
Spill Response
Immediate and correct assessment of a spill is critical. This decision tree outlines the primary response pathway.
Caption: Decision Tree for Chemical Spill Response.
Exposure and First Aid
In the event of an exposure, immediate action is required.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1][2]. Seek immediate medical attention[6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing[2][3]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water[1][2]. Call a physician or poison control center immediately[1].
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


